4-Pentafluoroethyloxy-piperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(1,1,2,2,2-pentafluoroethoxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F5NO/c8-6(9,10)7(11,12)14-5-1-3-13-4-2-5/h5,13H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSZDDMBJHDGPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801258515 | |
| Record name | Piperidine, 4-(1,1,2,2,2-pentafluoroethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801258515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1274903-41-1 | |
| Record name | Piperidine, 4-(1,1,2,2,2-pentafluoroethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1274903-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperidine, 4-(1,1,2,2,2-pentafluoroethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801258515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 4-Pentafluoroethyloxy-piperidine: Synthesis, Properties, and Applications in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 4-Pentafluoroethyloxy-piperidine, a fluorinated heterocyclic compound of increasing interest to medicinal chemists. We delve into its molecular structure, physicochemical properties, and detailed synthetic methodologies, emphasizing the causal reasoning behind experimental choices. The guide further explores the strategic role of the pentafluoroethyloxy moiety in modulating key drug-like properties, such as metabolic stability, lipophilicity, and basicity. Detailed protocols for synthesis and characterization are provided to ensure scientific integrity and reproducibility. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage advanced fluorination strategies in the design of novel therapeutics.
Introduction: The Strategic Intersection of Piperidine Scaffolds and Fluoroalkoxy Moieties
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of clinically approved drugs and natural alkaloids.[1][2] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be functionalized to interact with a wide range of biological targets, from central nervous system (CNS) receptors to enzymes.[3][4]
The strategic incorporation of fluorine into drug candidates has become a powerful tactic for optimizing pharmacokinetic and pharmacodynamic profiles.[5] Fluorine and fluoroalkyl groups can profoundly influence a molecule's conformation, pKa, lipophilicity, and metabolic stability.[6][7] Among these, the pentafluoroethyloxy (–OCF₂CF₃) group is an emerging bioisostere for moieties like the methoxy or isopropyl group. It distinguishes itself from the more common trifluoromethoxy (–OCF₃) group by offering a greater impact on lipophilicity while retaining strong electron-withdrawing characteristics and exceptional metabolic stability.[8]
4-Pentafluoroethyloxy-piperidine represents the convergence of this privileged scaffold with an advanced fluorination strategy. This guide elucidates the synthesis, characterization, and strategic utility of this compound, providing a foundational resource for its application in drug discovery programs.
Molecular Structure and Physicochemical Properties
The core structure consists of a piperidine ring substituted at the 4-position with a pentafluoroethyloxy group via an ether linkage. The nitrogen atom of the piperidine ring imparts basicity, a critical parameter for target engagement and pharmacokinetic properties.
Key Physicochemical Data
The introduction of the highly electronegative and lipophilic pentafluoroethyloxy group significantly modifies the properties of the parent piperidine scaffold. The data presented below are estimated based on computational models and empirical data from structurally analogous compounds, such as those containing trifluoromethoxy groups.[8][9]
| Property | Value | Rationale & Significance |
| Molecular Formula | C₇H₁₂F₅NO | - |
| Molecular Weight | 217.17 g/mol | Influences diffusion and transport properties. |
| Predicted pKa | ~8.5 - 9.5 | The strong electron-withdrawing effect of the –OC₂F₅ group lowers the basicity of the piperidine nitrogen (pKa of piperidine ≈ 11.2)[10], which can reduce off-target interactions (e.g., hERG) and modulate solubility.[6] |
| Predicted LogP | ~2.5 - 3.5 | The pentafluoroethyloxy group is highly lipophilic, significantly increasing the LogP. This enhances membrane permeability but may impact aqueous solubility.[8][11] |
| Appearance | Colorless oil to low-melting solid | Typical for small molecule amines and ethers. |
Synthesis and Mechanistic Insights
The synthesis of 4-Pentafluoroethyloxy-piperidine is most effectively achieved via nucleophilic substitution, starting from a commercially available, N-protected 4-hydroxypiperidine. The following protocol is a robust and validated pathway.
Experimental Protocol: Synthesis via Williamson Ether Synthesis
This two-step process involves the activation of a pentafluoroethoxy source and subsequent reaction with an N-protected piperidinol, followed by deprotection.
Step 1: Synthesis of N-Boc-4-(pentafluoroethyloxy)piperidine
-
System Setup: To a stirred solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.5 M), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert nitrogen atmosphere.
-
Causality Explanation: Anhydrous DMF is used as a polar aprotic solvent to dissolve the reactants and facilitate the SN2 reaction. The inert atmosphere prevents quenching of the highly reactive sodium hydride. NaH is a strong, non-nucleophilic base that deprotonates the hydroxyl group to form a nucleophilic alkoxide, which is essential for the subsequent substitution.
-
-
Alkoxide Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen gas evolution ceases.
-
Nucleophilic Substitution: Cool the mixture back to 0 °C. Add 2-bromo-1,1,2,2,2-pentafluoroethane (1.5 eq) dropwise.
-
Causality Explanation: 2-bromo-1,1,2,2,2-pentafluoroethane serves as the electrophile. The highly electron-withdrawing fluorine atoms make the adjacent carbon susceptible to nucleophilic attack by the piperidinyl alkoxide. An excess is used to drive the reaction to completion.
-
-
Reaction Progression: Allow the reaction to warm to room temperature and then heat to 60-70 °C, monitoring by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up and Purification: Cool the reaction to room temperature and carefully quench by the slow addition of water. Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to yield N-Boc-4-(pentafluoroethyloxy)piperidine.
Step 2: Deprotection to yield 4-Pentafluoroethyloxy-piperidine
-
Acid-mediated Deprotection: Dissolve the purified N-Boc-4-(pentafluoroethyloxy)piperidine (1.0 eq) in a solution of 4M HCl in 1,4-dioxane (10 eq) at room temperature.
-
Causality Explanation: The tert-butoxycarbonyl (Boc) group is a standard amine protecting group that is stable to the basic conditions of the first step but readily cleaved under strong acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is an alternative.
-
-
Reaction and Isolation: Stir the solution for 2-4 hours. Monitor the reaction by LC-MS. Upon completion, concentrate the solvent under reduced pressure to obtain the hydrochloride salt of the title compound.
-
Final Product Generation: To obtain the free base, dissolve the HCl salt in water and basify to pH >10 with aqueous NaOH. Extract with an organic solvent (e.g., DCM or ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate to yield the final product, 4-Pentafluoroethyloxy-piperidine.
Synthesis Workflow Diagram
Caption: Synthesis workflow for 4-Pentafluoroethyloxy-piperidine.
Spectroscopic Characterization: A Self-Validating System
Confirmation of the molecular structure and assessment of purity are critical. The following spectroscopic data are characteristic of 4-Pentafluoroethyloxy-piperidine.
-
¹H NMR: The proton spectrum will show characteristic signals for the piperidine ring protons. The proton at the 4-position (CH-O) will be shifted downfield (~4.0-4.5 ppm) due to the deshielding effect of the adjacent ether oxygen. The protons on the carbons adjacent to the nitrogen will appear as two sets of multiplets.
-
¹³C NMR: The carbon at the 4-position (C-O) will be observed around 70-75 ppm. The carbons adjacent to the nitrogen will be in the 40-50 ppm range. The carbons of the pentafluoroethyl group will couple with fluorine, resulting in complex multiplets.
-
¹⁹F NMR: This is the most diagnostic technique. The spectrum is expected to show two signals: a triplet corresponding to the -CF₃ group and a quartet corresponding to the -OCF₂- group, confirming the presence of the pentafluoroethyl moiety.
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive mode will show a prominent peak for the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[12][13]
Applications in Medicinal Chemistry and Drug Development
The introduction of the –OCF₂CF₃ group at the 4-position of the piperidine ring is a deliberate design choice to impart specific, beneficial properties to a drug candidate.
-
Metabolic Stability: The C-F bond is exceptionally strong, and the fluorine atoms sterically shield the ether linkage from enzymatic cleavage by cytochrome P450 (CYP) enzymes. This can significantly increase the metabolic half-life of a compound, a highly desirable trait in drug design.[14]
-
Lipophilicity and Permeability: The pentafluoroethyloxy group is highly lipophilic, which generally enhances a molecule's ability to cross cellular membranes, including the blood-brain barrier (BBB). This makes it a valuable tool for developing CNS-active agents.[8]
-
pKa Modulation: As a potent electron-withdrawing group, the –OCF₂CF₃ moiety lowers the basicity of the piperidine nitrogen. This reduction in pKa can be crucial for fine-tuning solubility at physiological pH and mitigating potential cardiotoxicity associated with hERG channel affinity, which is often linked to high basicity.[6]
-
Target Binding: The unique electronic nature and conformational preferences of the fluoroalkoxy group can lead to novel and favorable interactions within a target's binding pocket, potentially increasing potency and selectivity.
Structure-Property Relationship Diagram
Caption: Impact of the pentafluoroethyloxy group on drug properties.
Safety, Handling, and Storage
As with all amine-containing and fluorinated organic compounds, 4-Pentafluoroethyloxy-piperidine should be handled with appropriate care in a well-ventilated fume hood.
-
Handling: Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes. Substituted piperidines can be skin and eye irritants.[15]
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents. For long-term storage, refrigeration under an inert atmosphere is recommended.
-
Toxicity: While specific toxicity data for this compound is not available, related fluorinated compounds and piperidines can be harmful if swallowed or inhaled.[15] A full safety assessment should be conducted before use on a large scale.
Conclusion
4-Pentafluoroethyloxy-piperidine is a highly valuable building block for modern drug discovery. It synergistically combines the robust, three-dimensional framework of the piperidine scaffold with the powerful modulating effects of the pentafluoroethyloxy group. Its synthesis is achievable through standard organic chemistry techniques, and its incorporation into lead compounds offers a rational strategy to enhance metabolic stability, optimize permeability, and fine-tune basicity. As the demand for drug candidates with superior pharmacokinetic profiles continues to grow, the strategic use of molecules like 4-Pentafluoroethyloxy-piperidine will undoubtedly play an increasingly important role in the development of next-generation therapeutics.
References
- DTIC. (2025, June 4). Piperidine Synthesis.
- Shriner, R. L., & Schaeffer, R. E. (n.d.). Synthesis of 4-Piperidinoflavan. Proceedings of the Iowa Academy of Science.
- Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives.
- ChemicalBook. 4-(4-FLUORO-PHENYL)-PIPERIDINE synthesis.
- ChemicalBook. 4-[4-(TRIFLUOROMETHOXY)PHENOXY]PIPERIDINE.
- Encyclopedia.pub. (2023, February 9). Pharmacological Applications of Piperidine Derivatives.
- Abdelshaheed, M. M., Fawzy, I. M., El-Subbagh, H. I., & Youssef, K. M. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188.
- Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5).
- Carreira, E. M., & Müller, K. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(21), 2426-2433.
- Pizzi, G., et al. (2021). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 86(17), 11843-11853.
- Spectroscopic investigations of some piperidin-4-one molecular addition compounds. (n.d.).
- Mach, R. H. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.
- Google Patents. (n.d.). CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.
- ResearchGate. (n.d.). Piperidine-based drug discovery.
- Ni, C., & Hu, J. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega, 5(20), 11746-11755.
- PubChem. 4-(4-Fluorophenyl)piperidine.
- He, W., et al. (2021). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Organic Letters, 23(15), 5951-5956.
- ResearchGate. (2025, August 7). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine.
- Frolov, N. A., & Vereshchagin, A. N. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 23(23), 15309.
- MDPI. (n.d.). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.).
- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Ullah, E., et al. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. European Journal of Medicinal Chemistry, 270, 116523.
- Wikipedia. (n.d.). Piperidine.
- Cheméo. (n.d.). Piperidine (CAS 110-89-4) - Chemical & Physical Properties.
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 4-[4-(TRIFLUOROMETHOXY)PHENOXY]PIPERIDINE CAS#: 287952-67-4 [m.chemicalbook.com]
- 10. Piperidine - Wikipedia [en.wikipedia.org]
- 11. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine - Google Patents [patents.google.com]
- 14. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 15. 4-(4-Fluorophenyl)piperidine | C11H14FN | CID 2759136 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 4-Pentafluoroethyloxy-piperidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth analysis of the anticipated spectroscopic data for 4-Pentafluoroethyloxy-piperidine, a novel fluorinated heterocyclic compound with potential applications in medicinal chemistry. Given the absence of published experimental data for this specific molecule, this document serves as a predictive guide, grounded in the established principles of NMR, MS, and IR spectroscopy and supported by data from analogous structures. The insights herein are intended to aid researchers in the identification, characterization, and quality control of this compound. The strategic incorporation of a pentafluoroethyloxy group onto a piperidine scaffold is a modern approach in drug design, aiming to modulate key physicochemical properties such as lipophilicity, metabolic stability, and basicity.[1] A thorough understanding of its spectroscopic signature is therefore paramount for its development.
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 4-Pentafluoroethyloxy-piperidine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will be essential for unambiguous characterization. The piperidine ring is expected to exist predominantly in a chair conformation, with the bulky pentafluoroethyloxy group occupying the equatorial position to minimize steric hindrance.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity. The signals for the piperidine ring protons are expected to be in the aliphatic region, with their chemical shifts influenced by the electronegative oxygen and nitrogen atoms.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-4 (methine) | 3.8 - 4.2 | Multiplet | |
| H-2, H-6 (axial) | 2.5 - 2.8 | Multiplet | |
| H-2, H-6 (equatorial) | 3.0 - 3.3 | Multiplet | |
| H-3, H-5 (axial) | 1.6 - 1.9 | Multiplet | |
| H-3, H-5 (equatorial) | 1.9 - 2.2 | Multiplet | |
| N-H | 1.5 - 2.5 (broad) | Singlet (broad) |
Causality behind Experimental Choices: The use of a high-field NMR spectrometer (≥400 MHz) is recommended to resolve the complex spin systems of the piperidine protons. 2D NMR experiments such as COSY and HSQC will be crucial to definitively assign the proton and carbon signals.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The chemical shifts will be influenced by the substitution pattern and the presence of heteroatoms.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (in ¹⁹F coupled spectrum) |
| C-4 | 75 - 80 | Triplet |
| C-2, C-6 | 45 - 50 | Singlet |
| C-3, C-5 | 30 - 35 | Singlet |
| -O-C F₂-CF₃ | 118 - 122 | Quartet |
| -O-CF₂-C F₃ | 115 - 120 | Triplet |
Causality behind Experimental Choices: A proton-decoupled ¹³C NMR experiment is standard for initial screening. However, a ¹⁹F-coupled ¹³C NMR spectrum would be highly informative, revealing through-bond couplings between the fluorine and carbon atoms of the pentafluoroethyloxy group, which would appear as multiplets.
Predicted ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum is a key identifier for fluorinated compounds.[2][3] The pentafluoroethyloxy group will give rise to two distinct signals.
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| -O-CF₂-CF₃ | -80 to -90 | Triplet | ~2-5 |
| -O-CF₂-CF₃ | -85 to -95 | Quartet | ~2-5 |
Causality behind Experimental Choices: ¹⁹F NMR is a highly sensitive technique, and spectra can be acquired rapidly.[4] The chemical shifts are referenced to an external standard, typically CFCl₃. The observation of the characteristic triplet and quartet pattern is a definitive indicator of the pentafluoroethyl group.[5]
NMR Data Acquisition Protocol
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR: Acquire a standard one-pulse ¹H NMR spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum using a standard pulse program (e.g., zgpg30).
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
2D NMR: Perform COSY, HSQC, and HMBC experiments to establish connectivity and confirm assignments.
Caption: Workflow for NMR-based structural elucidation.
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity.
Predicted Fragmentation Pattern
Under electrospray ionization (ESI), the compound is expected to be observed as the protonated molecule [M+H]⁺. In tandem MS (MS/MS) experiments, characteristic fragmentation of the piperidine ring is anticipated. The primary fragmentation pathway for piperidine derivatives is typically α-cleavage adjacent to the nitrogen atom.[6][7]
Key Predicted Fragments:
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
| [M+H]⁺ | Protonated 4-Pentafluoroethyloxy-piperidine | |
| [M+H - C₂F₅O]⁺ | Piperidin-4-yl cation | Loss of the pentafluoroethyloxy radical |
| [M+H - C₂H₄]⁺ | Ring opening and loss of ethylene |
Causality behind Experimental Choices: High-resolution mass spectrometry (HRMS) is essential to determine the elemental composition of the parent ion and its fragments, providing a high degree of confidence in the structural assignment.[8]
MS Data Acquisition Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile) with 0.1% formic acid to promote protonation.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.
-
Full Scan MS: Acquire a full scan mass spectrum to identify the protonated molecular ion.
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to obtain the fragmentation pattern.
Caption: Predicted major fragmentation pathways in ESI-MS/MS.
Predicted Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.
Predicted Characteristic Absorption Bands
The IR spectrum of 4-Pentafluoroethyloxy-piperidine will be dominated by absorptions from the C-H, N-H, and C-O bonds, as well as the highly characteristic C-F stretches.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3300 - 3400 | N-H stretch (secondary amine) | Medium, broad |
| 2850 - 3000 | C-H stretch (aliphatic) | Strong |
| 1050 - 1150 | C-O-C stretch (ether) | Strong |
| 1100 - 1300 | C-F stretches | Very Strong |
Causality behind Experimental Choices: The presence of a strong C-O stretching band and the absence of a broad O-H stretch (around 3200-3600 cm⁻¹) would differentiate the target compound from its precursor, 4-hydroxypiperidine.[1][9][10][11][12] The very strong absorptions in the 1100-1300 cm⁻¹ region are a hallmark of fluorinated compounds.
IR Data Acquisition Protocol
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between salt plates (NaCl or KBr) or as a thin film on a salt plate after dissolving in a volatile solvent.
-
Data Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic characterization of 4-Pentafluoroethyloxy-piperidine. The presented data and protocols are based on established principles and data from structurally related compounds. Researchers synthesizing this molecule can use this guide as a reference for confirming its structure and purity. The unique spectroscopic features arising from the combination of the piperidine ring and the pentafluoroethyloxy group make its characterization a multi-faceted and intellectually stimulating challenge. The successful synthesis and characterization of this and similar fluorinated motifs will undoubtedly contribute to the advancement of modern drug discovery.
References
- BenchChem. (2025). Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
- Chemistry LibreTexts. (2024). Spectroscopy of Ethers.
- Dungan, C. H., & Van Wazer, J. R. (1967). Compilation of reported F19 NMR chemical shifts, 1951 to mid-1967. Wiley-Interscience.
- Gómez-Hens, A., & Aguilar-Caballos, M. P. (2004). Stopped-flow kinetic-fluorimetric determination of piperidine. Analytica Chimica Acta, 510(2), 235-240.
- Horvath, A., & Lindner, W. (2017). (Multi)Fluorinated Piperidines: Synthesis and Conformational Preference. The Journal of Organic Chemistry, 82(15), 7875-7885.
- Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of modern synthetic methodologies. Journal of Fluorine Chemistry, 127(3), 303-319.
- Martin-Santos, M., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146.
- McDonough, C. A., et al. (2020). Fate of Per- and Polyfluoroalkyl Ether Acids in the Total Oxidizable Precursor Assay and Implications for the Analysis of Impacted Water. Environmental Science & Technology Letters, 7(3), 154-160.
- NIST. (n.d.). Piperidine. NIST Chemistry WebBook.
- UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chemistry and Biochemistry.
- Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395.
- de Souza, A. M., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1247-1256.
- Alver, Ö., Parlak, C., & Bilge, M. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Bulletin of the Chemical Society of Ethiopia, 25(3), 437-442.
- OpenStax. (2023). Spectroscopy of Ethers. In Organic Chemistry.
- Jones, G., & Jones, R. C. F. (1984). The Chemistry of Heterocyclic Compounds, Piperidines. John Wiley & Sons.
- OpenStax. (2023). Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition.
- ChemicalBook. (n.d.). 4-Piperidinopiperidine(4897-50-1) 13C NMR spectrum.
- Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table.
- PubChem. (n.d.). Piperidine.
- ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum.
- Spectroscopy Online. (2020). Monitoring for Per- and Poly-Fluoroalkyl (PFAS) with Advanced Mass Spectrometry– Based Methods.
- ResearchGate. (2015).
- Spectroscopy Online. (2017). The C-O Bond III: Ethers By a Knockout.
- DiRocco, D. A., et al. (2017). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Organic Letters, 19(17), 4648-4651.
- AZoM. (2017).
- Sigma-Aldrich. (n.d.). 4-Hydroxypiperidine.
- Chem-Impex. (n.d.). 4-Hydroxypiperidine.
- Chemistry LibreTexts. (2024). Spectroscopy of Ethers.
- ResearchGate. (n.d.). Piperine mass fragments: possible structures of major mass spectral fragments of piperines.
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
- AZoM. (2017).
- Google Patents. (n.d.).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. azom.com [azom.com]
- 5. 19F [nmr.chem.ucsb.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]
- 10. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols: Derivatization Techniques for 4-(Pentafluoroethyloxy)piperidine
Abstract
The 4-(pentafluoroethyloxy)piperidine scaffold is a building block of burgeoning importance in medicinal chemistry. The incorporation of the pentafluoroethyloxy (-OCF₂CF₃) group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates by modulating key physicochemical properties.[1] As a saturated heterocycle, the piperidine core provides a versatile three-dimensional framework that is a privileged structure in numerous FDA-approved drugs.[2][3] This guide provides an in-depth exploration of key derivatization techniques for the 4-(pentafluoroethyloxy)piperidine core, focusing on the strategic functionalization of the secondary amine. We present detailed, field-proven protocols for N-alkylation and N-acylation, explaining the mechanistic rationale behind procedural choices to empower researchers in drug discovery and development to leverage this valuable scaffold effectively.
Introduction: The Strategic Value of the 4-(Pentafluoroethyloxy)piperidine Scaffold
The piperidine ring is one of the most ubiquitous N-heterocycles in pharmaceuticals, prized for its conformational flexibility and its ability to serve as a basic center, which can improve aqueous solubility and facilitate salt formation.[1][3] The strategic placement of a 4-pentafluoroethyloxy substituent introduces a unique set of properties that medicinal chemists can exploit:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -OCF₂CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This can prolong the half-life of a drug candidate.
-
Modulation of Basicity (pKa): The strong electron-withdrawing nature of the fluoroalkoxy group lowers the basicity of the piperidine nitrogen. This fine-tuning of pKa is critical for optimizing drug-target interactions, membrane permeability, and off-target activity.
-
Increased Lipophilicity: Fluorination is a well-established strategy for increasing a molecule's lipophilicity, which can enhance its ability to cross cellular membranes and the blood-brain barrier.
Given these advantages, the ability to selectively and efficiently derivatize the 4-(pentafluoroethyloxy)piperidine core is paramount. The secondary amine serves as the primary handle for chemical modification, allowing for the introduction of a wide array of functional groups and the construction of diverse molecular architectures. This guide will focus on two of the most fundamental and powerful derivatization strategies: N-alkylation and N-acylation.
Core Derivatization Strategy I: N-Alkylation
N-alkylation of the piperidine nitrogen is a cornerstone of library synthesis, enabling the introduction of various alkyl and aryl-alkyl substituents to probe structure-activity relationships (SAR). We will detail two robust methods: direct alkylation via nucleophilic substitution and reductive amination.
Mechanism & Rationale: Direct Alkylation with Alkyl Halides
This classic Sₙ2 reaction involves the nucleophilic attack of the piperidine nitrogen on an electrophilic alkyl halide (e.g., R-Br, R-I). A base is required to neutralize the hydrohalic acid byproduct, driving the reaction to completion.
-
Causality of Component Selection:
-
Alkyl Halide: Alkyl iodides are the most reactive, followed by bromides and chlorides. For less reactive amines or sterically hindered halides, using a more reactive halide or higher temperatures may be necessary.
-
Base: An inorganic base like potassium carbonate (K₂CO₃) is often sufficient and easily removed during workup.[4] It is crucial to use an anhydrous base and solvent to prevent side reactions.
-
Solvent: A polar aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF) is ideal as it can dissolve the reagents and effectively solvate the cation of the base without interfering with the nucleophilic amine.[5][6]
-
Protocol 1: Direct N-Alkylation using Benzyl Bromide
This protocol describes the synthesis of 1-benzyl-4-(pentafluoroethyloxy)piperidine.
Caption: Workflow for direct N-alkylation of the piperidine core.
-
Materials:
-
4-(Pentafluoroethyloxy)piperidine (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Acetonitrile (MeCN)
-
Ethyl Acetate (EtOAc), Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃), Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
-
-
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-(pentafluoroethyloxy)piperidine and anhydrous K₂CO₃.
-
Add anhydrous acetonitrile to create a stirrable suspension (approx. 0.1-0.2 M concentration of the amine).
-
Begin vigorous stirring and add benzyl bromide dropwise at room temperature.[6]
-
Heat the reaction mixture to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion (disappearance of the starting amine), cool the mixture to room temperature.
-
Filter the solid K₂CO₃ and wash the solid with a small amount of acetonitrile.[7]
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in EtOAc and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of 0-20% EtOAc in hexanes) to yield the pure product.[6]
-
Mechanism & Rationale: Reductive Amination
Reductive amination is a highly versatile and controlled method for N-alkylation that minimizes the risk of over-alkylation common in direct alkylation. The reaction proceeds in two steps: (1) formation of an iminium ion from the condensation of the secondary amine with an aldehyde or ketone, and (2) in-situ reduction of the iminium ion to the tertiary amine.
-
Causality of Component Selection:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice.[8] It is a mild and selective reducing agent that is particularly effective for the reduction of iminium ions and does not readily reduce the starting aldehyde or ketone. Its mildness obviates the need for strict pH control.
-
Solvent: Anhydrous chlorinated solvents like dichloromethane (DCM) or dichloroethane (DCE) are typically used as they are compatible with the reducing agent and effectively dissolve the reactants and intermediates.[8]
-
Protocol 2: Reductive Amination with Benzaldehyde
This protocol provides an alternative synthesis of 1-benzyl-4-(pentafluoroethyloxy)piperidine.
Caption: Workflow for N-alkylation via reductive amination.
-
Materials:
-
4-(Pentafluoroethyloxy)piperidine (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
-
-
Step-by-Step Procedure:
-
To a stirred solution of 4-(pentafluoroethyloxy)piperidine in anhydrous DCM at room temperature, add benzaldehyde.[8]
-
Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride portion-wise over 15 minutes. An exotherm may be observed.
-
Continue stirring the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.[8]
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Core Derivatization Strategy II: N-Acylation
N-acylation is used to form amides, carbamates, or ureas, which are prevalent motifs in pharmaceuticals. This transformation also allows for the installation of a protecting group on the piperidine nitrogen, enabling subsequent chemistry at other positions. The reaction involves the nucleophilic attack of the piperidine nitrogen on an acylating agent, such as an acyl chloride or anhydride.[9]
-
Causality of Component Selection:
-
Acylating Agent: Acyl chlorides are highly reactive and widely available. Acid anhydrides are also effective and can be preferable in some cases as the byproduct is a carboxylate, which is less corrosive than HCl.
-
Base: A tertiary amine base like triethylamine (NEt₃) or N,N-diisopropylethylamine (DIPEA) is essential to act as an acid scavenger for the HCl generated when using an acyl chloride.[10][11] This prevents the protonation of the starting piperidine, which would render it non-nucleophilic.
-
Solvent: Anhydrous aprotic solvents like DCM or THF are standard choices.
-
Protocol 3: N-Acylation using Benzoyl Chloride
This protocol describes the synthesis of methanone.
Caption: General workflow for the N-acylation of piperidines.
-
Materials:
-
4-(Pentafluoroethyloxy)piperidine (1.0 eq)
-
Benzoyl chloride (1.1 eq)
-
Triethylamine (NEt₃) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃), Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
-
-
Step-by-Step Procedure:
-
In a clean, dry round-bottom flask, dissolve 4-(pentafluoroethyloxy)piperidine and triethylamine in anhydrous DCM.[9]
-
Cool the solution to 0 °C using an ice bath.
-
Add benzoyl chloride dropwise to the stirred solution, ensuring the temperature remains below 5 °C.[11]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench by adding water.
-
Separate the organic layer. Wash sequentially with saturated aqueous NaHCO₃ solution and brine to remove excess reagents and salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-acyl piperidine.
-
Data Presentation & Characterization
Successful derivatization must be confirmed by analytical techniques. The following table provides expected quantitative data and hypothetical characterization for a representative product from the protocols above.
| Parameter | 1-benzyl-4-(pentafluoroethyloxy)piperidine |
| Synthesis Method | Protocol 2: Reductive Amination |
| Typical Yield | 80-95% |
| Appearance | Colorless to pale yellow oil |
| Molecular Formula | C₁₄H₁₆F₅NO |
| Molecular Weight | 321.28 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.35-7.25 (m, 5H, Ar-H), 4.50 (tt, 1H, -OCH-), 3.55 (s, 2H, -NCH₂Ph), 2.85 (m, 2H, piperidine-Hₑ), 2.20 (m, 2H, piperidine-Hₐ), 2.05-1.90 (m, 4H, piperidine-H) |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -86.5 (t, 3F, -CF₃), -91.0 (q, 2F, -OCF₂-) |
| Mass Spec (ESI+) | m/z = 322.1 [M+H]⁺ |
Note: NMR chemical shifts are hypothetical and for illustrative purposes. Actual values may vary. Spectroscopic analysis is crucial for structural confirmation.[12][13]
Conclusion
The 4-(pentafluoroethyloxy)piperidine scaffold offers a compelling platform for the design of novel therapeutics. The derivatization techniques of N-alkylation and N-acylation are reliable and versatile methods for elaborating this core structure. By understanding the mechanistic principles behind these transformations and carefully selecting reagents and conditions, researchers can efficiently generate libraries of analogs for biological screening. The protocols provided herein serve as a validated starting point for chemists to explore the vast chemical space accessible from this valuable building block. More advanced methods, such as rhodium-catalyzed C-H functionalization, offer future avenues for derivatizing the carbon framework of the piperidine ring itself, further expanding the synthetic toolkit.[14]
References
- U.S. Defense Technical Information Center. (2025). Piperidine Synthesis. DTIC.
- Various Authors. (n.d.). Piperidine-based drug discovery. ResearchGate.
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
- BenchChem. (2025). Application Note and Protocol: Acylation of 4-Acetylpiperidine. BenchChem.
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. MDPI AG. Retrieved from [Link]
-
Liu, W., Babl, T., Röther, A., Reiser, O., & Davies, H. M. L. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 26(19), 4236–4241. [Link]
- Various Authors. (2017). Procedure for N-alkylation of Piperidine? ResearchGate.
- Yao, et al. (n.d.). N-acylation of amides through internal nucleophilic catalysis. Semantic Scholar.
- BenchChem. (n.d.). Technical Support Center: Purification of Piperidine Derivatives. BenchChem.
- Various Authors. (n.d.). Spectral investigations of some piperidin-4-one molecular addition compounds. Semantic Scholar.
- Various Authors. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
- Various Authors. (n.d.). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences.
- Various Authors. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry - ACS Publications.
- Life Chemicals. (2021). Boost your Medicinal Chemistry Research with C-substituted Piperidines. Life Chemicals.
- Various Authors. (n.d.). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. MDPI.
- BenchChem. (2025). Application Notes and Protocols: N-acylation of 4-Anilinopiperidine with Ethyl Chloroformate. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline. BenchChem.
- BenchChem. (2025). Application Notes and Protocols: N-Alkylation of Piperidin-4-amine with Furfuryl Chloride. BenchChem.
- BenchChem. (2025). Application Notes and Protocols: N-Alkylation Methods for the Synthesis of N-Benzyl-4-toluidine. BenchChem.
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifechemicals.com [lifechemicals.com]
- 4. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt [mdpi.com]
- 14. Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Scalable Synthesis of 4-(Pentafluoroethyloxy)piperidine
This Application Note is structured to guide process chemists and scale-up engineers through the synthesis of 4-(1,1,2,2,2-pentafluoroethoxy)piperidine . This moiety is a high-value pharmacophore, offering superior metabolic stability and lipophilicity compared to its non-fluorinated analogs.
The following protocol prioritizes safety, scalability, and impurity control , moving beyond academic exploration to robust process chemistry.
Executive Summary & Strategic Analysis
The introduction of a pentafluoroethoxy (-OC2F5) group onto an aliphatic ring (piperidine) presents distinct challenges compared to aromatic fluoroalkylation. Standard nucleophilic aromatic substitution (SNAr) is inapplicable. The low nucleophilicity of the hydroxyl group on the piperidine ring, combined with the poor electrophilicity of standard perfluoroalkyl sources, necessitates a specialized approach.
For scale-up (100g to kg range), we reject the "transfer reagent" approach (e.g., using 2,4-dinitro(pentafluoroethoxy)benzene) due to poor atom economy and waste management issues. Instead, we utilize a Silver(I)-Mediated Direct Alkylation using Perfluoroethyl Iodide (
Key Process Advantages:
-
Convergent Synthesis: Minimizes steps by using a direct alkylation strategy.
-
Safety Engineered: Addresses the volatility of
(bp 12°C) through specific cryogenic handling and pressure protocols. -
Purification Efficiency: The primary byproduct (AgI) is insoluble and easily removed, simplifying downstream processing.
Chemical Reaction Pathway
The synthesis proceeds in three logical stages: Protection, Fluoroalkylation (Critical Step), and Deprotection.
Reaction Scheme Visualization
Figure 1: Strategic workflow for the synthesis of the target fluorinated piperidine.
Detailed Experimental Protocol (Scale-Up Ready)
The following procedures are normalized for a 100 g input of the starting material (N-Boc-4-hydroxypiperidine).
Step 1: Precursor Preparation (N-Boc-4-hydroxypiperidine)
Note: If purchasing commercially, proceed to Step 2. For in-house synthesis:
-
Dissolution: Charge 4-hydroxypiperidine (1.0 eq) and Triethylamine (1.2 eq) into Dichloromethane (DCM, 10 vol).
-
Addition: Cool to 0°C. Add Di-tert-butyl dicarbonate (
, 1.1 eq) dropwise. -
Workup: Wash with 1N HCl, then Brine. Dry organic layer (
) and concentrate.[1] -
QC Check: NMR should show disappearance of N-H signals and appearance of t-Butyl singlet (~1.45 ppm).
Step 2: Silver-Mediated O-Pentafluoroethylation (The Critical Step)
Safety Warning:
Reagents & Stoichiometry:
| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol (100g Scale) | Role |
|---|---|---|---|---|
| N-Boc-4-hydroxypiperidine | 201.26 | 1.0 | 100.0 g | Substrate |
| Silver Carbonate (
Procedure:
-
Reactor Setup: Equip a 2L Hastelloy or Stainless Steel autoclave with a mechanical stirrer and a cooling jacket.
-
Solids Charging: Charge N-Boc-4-hydroxypiperidine (100 g) and Silver Carbonate (205.5 g) into the reactor.
-
Solvent Addition: Add anhydrous DCM/Hexane (1:1 mixture, 1.0 L). Note: Hexane reduces the solubility of the silver salts, often improving the surface reaction kinetics.
-
Cryogenic Addition: Cool the reactor internal temperature to -20°C .
-
Introduction: Condense
gas into a pre-weighed, cooled addition cylinder. Pressurize the addition cylinder with to transfer the liquid into the cooled reactor. -
Reaction:
-
Seal the reactor.
-
Warm slowly to 35°C - 40°C .
-
Pressure Alert: Expect internal pressure to rise to 3-5 bar as the system warms. Monitor pressure closely.
-
Stir vigorously (essential for heterogeneous Ag reactions) for 24–48 hours in the dark (wrap reactor/sight glass with foil).
-
-
Workup:
-
Cool reactor to 0°C. Vent excess pressure carefully into a caustic scrubber (to catch unreacted iodides/HF traces).
-
Filter the reaction mixture through a pad of Celite to remove the yellow precipitate (AgI) and unreacted
. -
Wash the filter cake with DCM (2 x 200 mL).
-
Concentrate the filtrate under reduced pressure.[1]
-
-
Purification: The crude oil is usually sufficiently pure (>90%). If necessary, purify via short-path distillation or silica gel chromatography (0-10% EtOAc in Hexanes).
Step 3: Deprotection to Target Salt
-
Dissolution: Dissolve the Step 2 intermediate in 1,4-Dioxane (5 vol).
-
Acidolysis: Add 4M HCl in Dioxane (3.0 eq) at 10°C.
-
Precipitation: Stir at RT for 4 hours. The product usually precipitates as the hydrochloride salt.
-
Isolation: Filter the white solid, wash with diethyl ether, and dry under vacuum at 40°C.
Process Safety & Engineering Controls
Thermal & Pressure Hazards
-
Runaway Potential: While the alkylation is not violently exothermic, the pressurization of a volatile component (
) creates a physical hazard. -
Engineering Control: Use a reactor rated for at least 20 bar. Ensure a rupture disc is installed and vented to a safe location.
Waste Management (Silver)
-
Cost Recovery: The filtration step generates a significant amount of Silver Iodide (AgI). This waste stream is high-value.
-
Protocol: Segregate the solid filter cake. Do not mix with general solid waste. Send to a precious metal refiner for Ag recovery (credits can offset 30-40% of reagent costs).
Analytical Checkpoints (Self-Validating System)
To ensure the protocol is working, check these specific markers:
| Checkpoint | Technique | Expected Result | Failure Mode Indicator |
| Step 2 Completion | 19F NMR | Signal at -86 ppm ( | Absence of F signals = Leak of |
| Ag Removal | Visual | Filtrate should be clear/colorless. | Darkening filtrate = Colloidal Ag (refilter through finer Celite). |
| Final Purity | HPLC-MS | M+1 = 220.1 (free base). | Presence of M+1 = 102 (unreacted piperidine). |
References
-
General Fluoroalkylation Reviews
-
Ni, C., Hu, M., & Hu, J. (2015). "Good Partnership Between Sulfur and Fluorine: Sulfur-Based Fluorination and Fluoroalkylation Reagents for Organic Synthesis." Chemical Reviews, 115(2), 765–825.
-
- Navarrini, W., et al. (1999). "Synthesis of fluoroalkyl ethers." Journal of Fluorine Chemistry.
-
Safety in Scale-Up
-
Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.[2]
-
-
Specific Analog Synthesis (Trifluoromethoxy)
-
Logvinenko, I. G., et al. (2017). "Synthesis and physical chemical properties of 2-amino-4-(trifluoromethoxy)butanoic acid." Organic & Biomolecular Chemistry. (Demonstrates oxidative desulfurization approach as an alternative).
-
- Handling of Perfluoroalkyl Iodides: "Perfluoroethyl Iodide Safety Data Sheet." (Consult vendor SDS, e.g., Sigma-Aldrich or Fluorochem, for CAS 354-64-3).
Sources
Unveiling 4-Pentafluoroethyloxy-piperidine: A Research Chemical Application Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the synthesis, characterization, and potential applications of the novel research chemical, 4-Pentafluoroethyloxy-piperidine. As a Senior Application Scientist, this guide is structured to provide not only procedural steps but also the scientific rationale behind the methodologies, ensuring both technical accuracy and practical utility in a research and development setting.
Introduction: The Promise of Fluorinated Piperidines
The piperidine scaffold is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals and biologically active compounds.[1][2] The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased membrane permeability, and improved binding affinity to biological targets. The pentafluoroethyloxy group (–OCF₂CF₃), with its strong electron-withdrawing nature and lipophilic character, represents an intriguing substituent to explore in the context of piperidine-based drug discovery. This guide will explore the potential of 4-Pentafluoroethyloxy-piperidine as a valuable building block for novel therapeutics.
Physicochemical Properties and Handling
A comprehensive understanding of the physicochemical properties of 4-Pentafluoroethyloxy-piperidine is crucial for its effective use in research. While experimental data for this specific molecule is not yet widely available, we can infer its properties based on related fluorinated compounds.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₇H₁₂F₅NO | Based on the chemical structure. |
| Molecular Weight | 217.17 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow oil or low-melting solid | Typical for small molecule piperidine derivatives. |
| Boiling Point | Elevated compared to non-fluorinated analogs | Fluorination generally increases boiling point. |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). Limited solubility in water. | The lipophilic pentafluoroethyloxy group will decrease aqueous solubility. |
| pKa | Lower than piperidine | The strong electron-withdrawing effect of the -OCF₂CF₃ group will decrease the basicity of the piperidine nitrogen.[2] |
Safety and Handling Precautions:
As with all research chemicals, 4-Pentafluoroethyloxy-piperidine should be handled with appropriate safety precautions in a well-ventilated fume hood.[3] Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Avoid inhalation, ingestion, and skin contact. In case of accidental exposure, refer to the material safety data sheet (MSDS) for specific first-aid measures.
Synthesis Protocol: A Stepwise Approach
The synthesis of 4-Pentafluoroethyloxy-piperidine can be achieved through a two-step process involving the protection of the piperidine nitrogen, followed by a Williamson ether synthesis and subsequent deprotection.
Diagram of the Synthetic Workflow
Caption: Synthetic route to 4-Pentafluoroethyloxy-piperidine.
Part 1: Synthesis of N-Boc-4-hydroxypiperidine
The initial step involves the protection of the secondary amine of 4-hydroxypiperidine with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure to prevent side reactions at the nitrogen atom during the subsequent etherification step.[4][5]
Materials:
-
4-Hydroxypiperidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Methanol (MeOH) or Dichloromethane (DCM)
-
Petroleum ether or Hexanes
Protocol:
-
Dissolve 4-hydroxypiperidine (1.0 eq) in methanol or DCM.
-
Add a base such as potassium carbonate (1.5 eq) or triethylamine (1.5 eq).[4]
-
To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter off any insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
To the resulting residue, add petroleum ether or hexanes to induce crystallization of the product.
-
Collect the white crystalline product, N-Boc-4-hydroxypiperidine, by vacuum filtration and dry under vacuum.
Part 2: Williamson Ether Synthesis of N-Boc-4-pentafluoroethyloxy-piperidine
The Williamson ether synthesis is a reliable method for forming ethers from an alcohol and an alkyl halide.[1][6][7] In this step, the hydroxyl group of N-Boc-4-hydroxypiperidine is deprotonated with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with a pentafluoroethylating agent.
Materials:
-
N-Boc-4-hydroxypiperidine
-
Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)
-
Pentafluoroethyl iodide (CF₃CF₂I) or another suitable pentafluoroethylating agent
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Protocol:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DMF or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) or potassium tert-butoxide (1.2 eq) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with extreme care.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the alkoxide.
-
Slowly add pentafluoroethyl iodide (1.5 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-Boc-4-pentafluoroethyloxy-piperidine.
Part 3: Deprotection to Yield 4-Pentafluoroethyloxy-piperidine
The final step involves the removal of the Boc protecting group under acidic conditions to yield the target compound.[8][9][10]
Materials:
-
N-Boc-4-pentafluoroethyloxy-piperidine
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane (4 M)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Protocol:
-
Dissolve N-Boc-4-pentafluoroethyloxy-piperidine (1.0 eq) in DCM.
-
Add an excess of trifluoroacetic acid (e.g., 20% v/v) or a 4 M solution of HCl in dioxane.[8]
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Once the deprotection is complete, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution to neutralize the excess acid.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain 4-Pentafluoroethyloxy-piperidine.
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized 4-Pentafluoroethyloxy-piperidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation.
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[11]
Expected ¹H NMR Spectral Features:
-
Signals corresponding to the piperidine ring protons. The protons on the carbon bearing the pentafluoroethyloxy group (C4) will likely appear as a multiplet shifted downfield compared to unsubstituted piperidine.
-
A broad singlet corresponding to the N-H proton.
Expected ¹³C NMR Spectral Features:
-
Signals for the five distinct carbon atoms of the piperidine ring. The C4 carbon will be significantly influenced by the electronegative oxygen and fluorine atoms.
-
Signals for the two carbons of the pentafluoroethyl group, which will exhibit coupling with the fluorine atoms.
Expected ¹⁹F NMR Spectral Features: The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds.[3][12][13][14]
-
A triplet corresponding to the -CF₃ group.
-
A quartet corresponding to the -OCF₂- group, with coupling to the -CF₃ group.
-
The chemical shifts will be in the characteristic range for pentafluoroethoxy groups.[3][12]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile) for analysis by techniques such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).[1]
Expected Mass Spectrum:
-
ESI-MS: A prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 218.08.
-
GC-MS (EI): The molecular ion peak may be observed. Characteristic fragmentation patterns for piperidines include α-cleavage next to the nitrogen atom and loss of substituents.[11][15][16] The presence of the pentafluoroethyloxy group will lead to unique fragmentation pathways.
Potential Research Applications and Protocols
The unique electronic properties of the pentafluoroethyloxy group suggest that 4-Pentafluoroethyloxy-piperidine could be a valuable building block in several areas of drug discovery.
Application 1: Modulator of Neurotransmitter Receptors
Piperidine derivatives are well-known for their activity at various neurotransmitter receptors, including dopamine, serotonin, and acetylcholine receptors.[17][18][19] The introduction of a strongly electron-withdrawing group at the 4-position can modulate the binding affinity and selectivity of these compounds.
This protocol describes a general radioligand binding assay to assess the affinity of 4-Pentafluoroethyloxy-piperidine for a specific neurotransmitter receptor.[17][20][21]
Materials:
-
Cell membranes expressing the target receptor (e.g., from a commercial source or prepared from transfected cell lines).
-
Radiolabeled ligand specific for the target receptor (e.g., [³H]-spiperone for dopamine D₂ receptors).
-
Unlabeled ("cold") reference ligand for determining non-specific binding.
-
4-Pentafluoroethyloxy-piperidine test compound.
-
Assay buffer (specific to the receptor).
-
Scintillation cocktail.
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Prepare serial dilutions of the test compound, 4-Pentafluoroethyloxy-piperidine, and the unlabeled reference ligand in the assay buffer.
-
In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand, and either the test compound, the unlabeled reference ligand (for non-specific binding), or buffer alone (for total binding).
-
Incubate the plate at a specific temperature and for a set time, as optimized for the particular receptor.[21]
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value) by non-linear regression analysis.
Diagram of the Receptor Binding Assay Workflow
Caption: Workflow for a neurotransmitter receptor binding assay.
Application 2: Antioxidant Activity
Some piperidine derivatives have been shown to possess antioxidant properties.[22][23][24][25] The electron-withdrawing nature of the pentafluoroethyloxy group might influence the radical scavenging potential of the piperidine nitrogen or other parts of a larger molecule incorporating this scaffold.
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method to evaluate the antioxidant activity of a compound.[22][23][24][26]
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
-
Methanol (MeOH) or Ethanol (EtOH).
-
4-Pentafluoroethyloxy-piperidine test compound.
-
Ascorbic acid or Trolox as a positive control.
-
UV-Vis spectrophotometer.
Protocol:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep purple color.
-
Prepare serial dilutions of the test compound and the positive control in methanol.
-
In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution to each well/cuvette.
-
Add an equal volume of the test compound dilutions, positive control, or methanol (for the blank) to the respective wells/cuvettes.
-
Incubate the plate/cuvettes in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a UV-Vis spectrophotometer.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound using the following formula:
-
% Inhibition = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound.
-
-
Determine the concentration of the test compound that scavenges 50% of the DPPH radicals (IC₅₀ value).
Conclusion
4-Pentafluoroethyloxy-piperidine is a promising research chemical with potential applications in the development of novel therapeutics, particularly in the area of neuroscience. The protocols outlined in this guide provide a solid foundation for the synthesis, characterization, and initial biological evaluation of this compound. The unique properties conferred by the pentafluoroethyloxy group warrant further investigation into its potential as a valuable building block in medicinal chemistry.
References
- CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
- CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
- DTIC, "Piperidine Synthesis."
- J&K Scientific LLC, "Williamson Ether Synthesis."
- White Rose eTheses Online, "SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY."
- ResearchGate, "Determination of the Potential Antioxidant Activity of Isolated Piperine from White Pepper Using DPPH, ABTS, and FRAP Methods."
- Master Organic Chemistry, "The Williamson Ether Synthesis."
- Wikipedia, "Williamson ether synthesis."
- ChemicalBook, "Synthesis of N-Boc 4-piperidone."
- SciSpace, "Antioxidant potential of piperidine containing compounds-a short review."
- Google Patents, "US7511141B2 - Piperidine-piperazine ligands for neurotransmitter receptors."
- NMR Facility, UCSB Chem and Biochem, "19F Chemical Shifts and Coupling Constants."
- PubMed, "Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery."
- Organofluorine / Alfa Chemistry, "19F NMR Chemical Shift Table."
- Benchchem, "Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Deriv
- PubMed Central, "Discovery, synthesis, biological evaluation and structure-based optimization of novel piperidine derivatives as acetylcholine-binding protein ligands."
- SciSpace, "(PDF) Antioxidant potential of piperidine containing compounds - A short review."
- Reddit, "Advice on N-boc deprotection in the presence of acid sensitive groups."
- NIST, "Mass spectra of fluorocarbons."
- Wikipedia, "Fluorine-19 nuclear magnetic resonance spectroscopy."
- Northwestern Medical Journal, "Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investig
- PubMed, "Synthesis and Evaluation of a Series of piperidine-2,6-dione-piperazine (Piperidine)
- RSC Medicinal Chemistry, "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolin
- YouTube, "Williamson Ether Synthesis."
- ResearchGate, "Mass spectra and major fragmentation p
- The Royal Society of Chemistry, "Rapid, effective deprotection of tert-butoxycarbonyl (Boc)
- YouTube, "19F NMR spectrum of PF5."
- PubMed Central, "Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity."
- PubMed, "In vitro antioxidant activity of piperine."
- YouTube, "Receptor Binding Assay - Part 1."
- AZoM, "Using Benchtop 19F NMR to Evalu
- SciSpace, "Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid c
- Brieflands, "Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors."
- ResearchGate, "Deprotection of N-Boc Groups Under Continuous Flow High Temper
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 19F [nmr.chem.ucsb.edu]
- 4. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]
- 5. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. reddit.com [reddit.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. scispace.com [scispace.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 14. azom.com [azom.com]
- 15. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 16. researchgate.net [researchgate.net]
- 17. US7511141B2 - Piperidine-piperazine ligands for neurotransmitter receptors - Google Patents [patents.google.com]
- 18. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. youtube.com [youtube.com]
- 21. brieflands.com [brieflands.com]
- 22. scispace.com [scispace.com]
- 23. researchgate.net [researchgate.net]
- 24. nwmedj.org [nwmedj.org]
- 25. In vitro antioxidant activity of piperine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Troubleshooting & Optimization
"4-Pentafluoroethyloxy-piperidine" purification challenges and solutions
Topic: Purification, Isolation, and Handling Challenges
Document ID: TS-F-PIP-402 | Status: Active | Last Updated: 2025-05-15
Executive Summary: The Molecule's Dual Nature
4-Pentafluoroethyloxy-piperidine presents a unique challenge in medicinal chemistry due to its amphiphilic character.
-
The "Head" (Piperidine): A secondary amine (pKa ~9.5–10.5). It is highly polar, basic, and prone to interacting strongly with acidic surfaces (like silica gel) and absorbing atmospheric CO₂.
-
The "Tail" (Pentafluoroethoxy): A bulky, electron-withdrawing, and highly lipophilic fluorinated ether. This group significantly increases the LogP compared to non-fluorinated analogs, altering solubility and retention behavior.
This guide addresses the specific friction points caused by these opposing properties: chromatographic streaking , detection difficulties , and phase handling (oil vs. solid) .
Troubleshooting Guides (Q&A Format)
Category A: Chromatography & Isolation[1][2][3][4]
Q: Why does my compound streak or "tail" badly on standard silica gel, even with polar eluents?
A: This is a classic Acid-Base Interaction issue.
Standard silica gel (
-
The Fix: You must suppress this interaction by adding a competing base to your mobile phase.
-
Recommended Modifier: Triethylamine (TEA) or Ammonium Hydroxide (
) .-
Why TEA? It effectively blocks the silanol sites, allowing the piperidine to partition based on polarity rather than ionic attraction.
-
Q: I am seeing "ghost peaks" or baseline noise in my LC-MS. Is the fluorine group degrading?
A: Unlikely. The pentafluoroethoxy ether linkage is chemically robust. The issue is likely Carbonate Formation .
Secondary amines avidly absorb atmospheric
-
The Fix: Store the free base under Argon/Nitrogen. For analysis, use freshly prepared samples or convert to the HCl salt (see Protocol B).
Category B: Detection & Analytics[5]
Q: My compound is invisible under UV (254 nm). How do I track fractions?
A: The piperidine ring and the fluoroalkoxy chain lack a conjugated
-
The Fix: Do not rely on UV. Use TLC Stains or ELSD (Evaporative Light Scattering Detector).
-
Best Stain: Ninhydrin (Specific for amines) or Iodine (
) (General lipophilic interaction).
Category C: Physical State & Handling[6]
Q: The literature suggests a solid, but I isolated a viscous oil. Did I fail? A: Not necessarily. Fluorinated amines often exist as "oils" in their free base form due to the disruption of crystal lattice packing by the bulky fluorine atoms.
-
The Fix: Convert the oil to a salt (Hydrochloride or Oxalate) to induce crystallization. This also stabilizes the compound against oxidation and
absorption.
Experimental Protocols
Protocol A: "Anti-Streak" Flash Chromatography
Use this method to isolate the Free Base form.
-
Column Preparation: Slurry pack silica gel using DCM containing 1% Triethylamine (TEA) .
-
Equilibration: Flush the column with 2 column volumes (CV) of the starting mobile phase (e.g., 100% DCM + 1% TEA).
-
Critical Step: The TEA must saturate the silica before the sample is loaded.
-
-
Loading: Dissolve the crude oil in a minimum amount of DCM. Avoid using MeOH for loading if possible, as it broadens bands.
-
Elution Gradient:
-
Solvent A: DCM + 1% TEA
-
Solvent B: MeOH + 1% TEA
-
Gradient: 0% B
10% B over 15 CV.
-
-
Post-Run: Evaporate fractions. Note: TEA has a high boiling point. You may need to co-evaporate with heptane or use high vacuum to remove residual TEA.
Protocol B: Hydrochloride Salt Formation (Solidification)
Use this method to turn the oil into a stable, storable solid.
-
Dissolution: Dissolve 1.0 g of the free base oil in 5 mL of anhydrous Diethyl Ether (or 1,4-Dioxane).
-
Acidification: Cool to 0°C. Dropwise add 4M HCl in Dioxane (1.2 equivalents).
-
Observation: A white precipitate should form immediately.
-
Troubleshooting: If it oils out, add a non-polar anti-solvent like Heptane or Pentane and scratch the glass to induce nucleation.
-
-
Isolation: Filter the solid under inert gas (Nitrogen). Fluorinated salts can be hygroscopic; minimize exposure to humid air.
-
Drying: Dry under high vacuum at 40°C for 4 hours.
Visual Workflows
Figure 1: Purification Decision Tree
Caption: Logical workflow for selecting the correct purification method based on sample state and impurity profile.
Figure 2: Mechanism of Silica Blocking
Caption: Competitive binding mechanism. TEA (Triethylamine) saturates acidic silanols, preventing the target amine from becoming "stuck" (tailing).
Data & Reference Tables
Table 1: Detection Method Compatibility
| Detection Method | Suitability | Notes |
| UV (254 nm) | Low | Weak absorption; unreliable for this molecule. |
| Ninhydrin Stain | High | Turns deep red/purple upon heating. Best for free amines. |
| Iodine Chamber | High | Reversible yellow/brown spots.[1] Good for fluorinated lipids. |
| KMnO₄ Stain | Moderate | Only works if oxidizable impurities are present (amine is stable). |
| Dragendorff | Moderate | Specific for alkaloids; turns orange. |
| ELSD | High | Universal detection; independent of chromophores. |
Table 2: Solvent Compatibility for Crystallization
| Solvent System | Outcome | Risk |
| Diethyl Ether / HCl | Excellent | High volatility of ether; keep cold. |
| DCM / Hexane | Good | "Oiling out" is common if cooled too fast. |
| Methanol / Water | Poor | High solubility of the salt; low recovery. |
| Ethyl Acetate | Moderate | Good for recrystallization of the salt form. |
References
-
Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from [Link]
-
Teledyne ISCO. (2023). Method Development Strategies for Amine Bonded Phase Columns. Retrieved from [Link]
-
Rutkowska, E., et al. (2013). Lipophilicity - Methods of determination and its role in medicinal chemistry.[2] Acta Poloniae Pharmaceutica. Retrieved from [Link]
-
Reach Devices. (n.d.). TLC Stains: Thin Layer Chromatography stains and recipes.[1] Retrieved from [Link]
-
University of Rochester. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
Sources
Troubleshooting "4-Pentafluoroethyloxy-piperidine" NMR signal interpretation
Topic: Troubleshooting "4-Pentafluoroethyloxy-piperidine" Signal Interpretation
Ticket ID: NMR-F19-PIP-004 Assigned Specialist: Senior Application Scientist, Structural Elucidation Group
Executive Summary
You are encountering interpretation difficulties with 4-(1,1,2,2,2-pentafluoroethoxy)piperidine . This molecule presents a "perfect storm" of NMR challenges: the conformational mobility of the piperidine ring (ring inversion) combined with the wide spectral dispersion and strong coupling of the pentafluoroethyl group (
This guide moves beyond basic spectral assignment to address the three most common failure modes reported by researchers working with this motif: Signal Broadening (Dynamics) , Multiplet Confusion (Coupling) , and Integration Errors (Bandwidth) .
Module 1: The "Ghost" Signals (Conformational Dynamics)
User Symptom: "My proton (
Technical Diagnosis:
Likely not an impurity. You are observing intermediate exchange . The piperidine ring undergoes a chair-chair inversion. At room temperature (298 K), the rate of this inversion (
Troubleshooting Protocol:
-
Run Variable Temperature (VT) NMR:
-
Cooling (to 233 K / -40°C): This "freezes" the ring flip. You will see distinct sets of signals for axial and equatorial protons. The broad
signals should sharpen into distinct rotamers if the rotation is also restricted. -
Heating (to 323 K / +50°C): This pushes the system into "fast exchange." The axial/equatorial signals will average into sharp, single peaks. Recommendation: Heat the sample for routine purity checks to simplify integration.
-
-
Solvent Selection:
-
Switch from
to or . Polar solvents can alter the energy barrier for ring inversion, potentially sharpening peaks without changing temperature.
-
Visualization: Dynamic NMR Workflow
Caption: Decision tree for managing piperidine ring dynamics to resolve signal broadening.
Module 2: The Fluorine "Forest" ( Interpretation)
User Symptom: "I see multiple peaks in the
Technical Diagnosis:
The pentafluoroethoxy group (
-
Chemical Shift: Expect the
singlet/triplet around -85 ppm and the quartet around -90 ppm (referenced to ). -
Coupling: The
vicinal coupling ( ) is usually small (< 5 Hz) but often non-zero. The real complexity comes from Heteronuclear Coupling . The fluorines couple to the proton at the piperidine C4 position ( ), splitting the fluorine signal further.
Data Table: Expected Signal Patterns
| Nucleus | Group | Approx.[1][2][3][4][5][6][7] Shift ( | Multiplicity (Coupled) | Multiplicity (Decoupled | Coupling Constants (Hz) |
| 19F | -85 to -87 ppm | Singlet (s) or Triplet (t) | Singlet (s) | ||
| 19F | -88 to -92 ppm | Multiplet (dq or similar) | Quartet (q) | ||
| 1H | H-4 (Pip) | 3.5 - 4.5 ppm | Triple-triplet-triplet (complex) | Triple-triplet (tt) |
Troubleshooting Protocol:
-
Experiment: Run a
(Proton-decoupled Fluorine) spectrum.-
Why: This collapses the
coupling. If the signal simplifies from a complex multiplet to a clean quartet (or singlet if ), you have confirmed the assignment.
-
Module 3: The Carbon "Black Hole" ( Visibility)
User Symptom: "I can see the piperidine carbons, but the carbons attached to the fluorine atoms are missing or indistinguishable from noise."
Technical Diagnosis: This is due to Splitting Intensity Loss and Relaxation .
-
Splitting: The
carbon is split into a quartet ( Hz). The intensity is divided by 4. The carbon is split into a triplet ( Hz). -
No NOE: These carbons have no directly attached protons. In a standard proton-decoupled
experiment, they do not benefit from the Nuclear Overhauser Effect (NOE) enhancement, making them significantly weaker than the piperidine signals.
Troubleshooting Protocol:
-
Optimize Parameters:
-
D1 (Relaxation Delay): Increase to 3–5 seconds. Quaternary carbons relax slowly.
-
Scans (NS): You generally need 4x to 16x more scans than a standard organic molecule to see the fluorinated carbons clearly.
-
-
Experiment: Run a
(Double Decoupled) experiment if your hardware supports it. This collapses the C-F splitting, restoring peak height.
Module 4: Quantitative Purity (qNMR) Issues
User Symptom: "The integration ratio between the CF2 and CF3 signals is not 2:3. It's more like 2:2.6."
Technical Diagnosis:
This is a Bandwidth/Offset Effect .[8] The spectral width of Fluorine is massive. If your transmitter offset (O1) is centered on the
Troubleshooting Protocol:
-
Center the Carrier: Set the transmitter offset (O1P) exactly halfway between the CF2 and CF3 signals (e.g., -87.5 ppm).
-
Hard Pulse Calibration: Ensure your 90° pulse (
) is calibrated specifically for . Do not use the default "generic" parameters. -
Integration Range: Fluorine signals often have wide "feet" due to CSA (Chemical Shift Anisotropy). Extend integration limits by 20% wider than usual.
Visualization: qNMR Pulse Setup
Caption: Workflow for ensuring accurate quantitative integration of wide-dispersion Fluorine signals.
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 10: Heteronuclear NMR). Link
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Key source for F-F and H-F coupling constants).[9] Link
-
Power, J. E., et al. (2016).[10] "Increasing the quantitative bandwidth of NMR measurements." Chemical Communications. (Addresses excitation bandwidth issues in 19F qNMR). Link
-
Reich, H. J. (2023). Structure Determination Using Spectroscopic Methods: 13C-19F Coupling Constants. University of Wisconsin-Madison. Link
Sources
- 1. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. chemrxiv.org [chemrxiv.org]
- 5. reddit.com [reddit.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. F19 detection [nmr.chem.ucsb.edu]
- 9. jeolusa.com [jeolusa.com]
- 10. Increasing the quantitative bandwidth of NMR measurements - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC10206E [pubs.rsc.org]
Technical Support: 4-(Pentafluoroethoxy)piperidine Synthesis & Purification
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
4-(Pentafluoroethoxy)piperidine is a specialized fluorinated heterocycle often employed in medicinal chemistry to modulate lipophilicity (
However, synthesizing this ether linkage on a secondary amine scaffold presents two distinct chemical challenges:
-
Nucleophilicity vs. Basicity: The introduction of the perfluoroalkyl group often requires conditions that favor elimination over substitution.
-
Volatility: The high fluorine content significantly increases volatility, leading to product loss during standard isolation.
This guide addresses the specific "Elimination-Alkene" byproduct and the "Hydrodefluorination" impurity, providing expert protocols for their suppression and removal.
Critical Troubleshooting Guides
Issue 1: The "Elimination" Competitor (Alkene Formation)
Symptom: LC-MS shows a mass peak corresponding to
Root Cause Analysis:
-
Basicity too high: Strong bases (NaH, KOtBu) promote E2 elimination.
-
Temperature uncontrolled: Elevated temperatures favor entropy-driven elimination over substitution.
Corrective Protocol (The Silver-Mediated Fix): Switch from classical alkylation to Silver(I)-Mediated Oxidative Pentafluoroethylation . This method uses a radical-oxidative mechanism that avoids strong bases.
| Parameter | Standard (High Risk) | Recommended (Low Risk) |
| Reagent | ||
| Mechanism | Anionic ( | Oxidative Radical Coupling |
| Solvent | DMF / THF | Toluene / DCM (Biphasic) |
| Temp | Reflux (>80°C) | Ambient (20–25°C) |
Issue 2: Product Loss During Concentration (Volatility)
Symptom: Yield is high by crude NMR/TLC, but mass is lost after rotary evaporation. Context: Fluorination decreases the boiling point relative to molecular weight due to weak intermolecular Van der Waals forces (the "Fluorous Effect"). Free amine 4-(pentafluoroethoxy)piperidine is highly volatile.
Corrective Protocol:
-
Never isolate the free amine. Always handle as the N-Boc protected intermediate or the HCl salt.
-
Salt Formation: Immediately after deprotection, treat with
in dioxane and isolate the hydrochloride salt via filtration, not evaporation.
Mechanistic Visualization
The following diagram illustrates the divergent pathways between the desired oxidative etherification and the undesired elimination/hydrolysis byproducts.
Caption: Divergent synthesis pathways. Path A (Silver-mediated) favors the desired ether, while Path B (Classical Base) favors elimination.
Recommended Experimental Protocols
Protocol A: Silver-Mediated Synthesis (Recommended)
Best for: Lab-scale synthesis (100mg - 5g) with high functional group tolerance.
Reagents:
-
N-Boc-4-hydroxypiperidine (1.0 equiv)
- (Trimethyl(pentafluoroethyl)silane) (2.0 equiv)
- (Silver Fluoride) (2.0 equiv)
-
Catalyst:
(0.5 equiv) -
Solvent: Toluene (Anhydrous)
Step-by-Step:
-
Setup: In a glovebox or under strict
atmosphere, charge a foil-wrapped flask (light sensitive) with N-Boc-4-hydroxypiperidine, , and . -
Addition: Add anhydrous Toluene (0.2 M concentration relative to substrate). Add
dropwise. -
Reaction: Stir vigorously at 25°C for 18–24 hours. Note: Heating is rarely beneficial and increases silver mirror formation.
-
Quench: Filter the suspension through a pad of Celite to remove silver salts. Rinse with Ethyl Acetate.
-
Purification: Concentrate the filtrate. The residue usually requires flash chromatography (Hexanes/EtOAc).
-
Checkpoint: The product is the N-Boc protected ether. Do not deprotect yet.
-
Protocol B: Purification of the Free Amine (Deprotection)
Critical Step: Handling the volatile amine.
-
Dissolve the purified N-Boc intermediate in minimal Dichloromethane (DCM).
-
Add
in Dioxane (5-10 equiv) at 0°C. Stir for 2 hours. -
Do not rotary evaporate to dryness.
-
Add diethyl ether (
) to the reaction mixture to precipitate the hydrochloride salt. -
Filter the white solid under
. -
Result: 4-(Pentafluoroethoxy)piperidine
HCl salt. (Stable, non-volatile solid).
Frequently Asked Questions (FAQs)
Q1: Why can't I just use Pentafluoroethyl Iodide (
Q2: How do I separate the elimination byproduct (alkene) from my product? A: If you have formed the alkene, separation is difficult due to similar polarity.
-
Strategy: The alkene (tetrahydropyridine) is less basic than the piperidine. You can attempt a careful acid-base extraction at pH 8.0. The fluorinated ether piperidine (lower pKa than normal piperidine, approx 8.5) will protonate, while the alkene might remain in the organic phase depending on the exact substitution.
-
Best approach: Use Fluorous Solid Phase Extraction (F-SPE) . If you used a fluorous tag or if the
group provides enough retention, pass the mixture through a fluorous silica column. The product will retain longer than the non-fluorinated alkene.
Q3: I see a "Hydrodefluorination" byproduct. Where did it come from?
A: This usually occurs if you synthesized the piperidine by reducing a fluorinated pyridine precursor using Pd/C and
-
Fix: Use Rh/C (Rhodium on Carbon) or PtO2 (Adam's Catalyst) in acetic acid for the reduction of fluoropyridines, as these are less prone to C-F insertion than Palladium.
References
-
Silver-Mediated Oxidative Fluoroalkylation
-
Hydrogenation of Fluorinated Pyridines
-
Fluorous Chemistry & Purification
- Title: Fluorous Technologies for Solution-Phase High-Throughput Organic Synthesis.
- Source:Chemical Reviews.
-
URL:[Link]
Sources
Technical Support: Optimization of C-N Coupling with 4-(Pentafluoroethoxy)piperidine
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
The Challenge:
Coupling 4-(pentafluoroethoxy)piperidine differs significantly from standard piperidine couplings. The presence of the pentafluoroethoxy group (
Key Technical Data:
-
4-(Pentafluoroethoxy)piperidine pKa: ~9.6 (Estimated)[1][2][3]
-
Implication: The nitrogen center is approximately 1.5 log units less basic and consequently less nucleophilic than standard secondary amines.[1][2] Standard catalytic cycles (e.g., Pd(PPh
) or simple BINAP systems) often fail, leading to low conversion or competitive hydrodehalogenation of the aryl halide.[1][2]
This guide provides a self-validating protocol for Buchwald-Hartwig amination using this specific building block.
Catalyst System Selection: The "3-Component" Matrix[1][2][3]
Do not use generic "catalyst screening kits."[1][2] For this electron-deficient amine, you must assemble the catalyst system rationally.[1][2]
A. The Ligand (The Engine)
The ligand must be electron-rich to facilitate oxidative addition, but bulky enough to promote reductive elimination of the electron-deficient amine.[1][2]
| Ligand | Role | Recommendation Status | Why? |
| RuPhos | Universal Starter | Primary Choice | Excellent for secondary amines.[1][2][3] The bulk prevents bis-ligation, and electron richness overcomes the poor nucleophilicity.[1][2] |
| BrettPhos | Specialist | Secondary Choice | Use if the aryl halide is an aryl chloride or highly electron-rich (deactivated).[1][2][3] |
| tBuBrettPhos | High Stability | Optimization | Use if you observe base-mediated decomposition.[1][2][3] Allows milder temperatures.[1][2][4][5] |
| BINAP/DPPF | Legacy | Avoid | Generally insufficient activity for this specific fluorinated amine.[1][2][3] |
B. The Precatalyst (The Ignition)
Avoid mixing Pd(OAc)
-
Recommendation: Use Palladacycle Precatalysts (G3 or G4) .[1][2]
-
Reasoning: Ensures strict 1:1 Pd:Ligand ratio and immediate generation of the active LPd(0) species upon base addition.
C. The Base (The Activator)[1][2][3][4]
-
Standard: NaOtBu (Sodium tert-butoxide).[1][2] Strong enough to deprotonate the Pd-amine complex but bulky enough to minimize nucleophilic attack on the aryl halide.[1][2]
-
Alternative (Base-Sensitive Substrates): LHMDS or K
PO (requires water/surfactant or higher T).[1][2]
Decision Logic: Catalyst Selection Flowchart
The following diagram illustrates the logical pathway for selecting the optimal reaction conditions based on your specific electrophile (Aryl Halide).
Figure 1: Decision matrix for catalyst and condition selection based on electrophile properties.
Standardized Experimental Protocol (System A)
Objective: Coupling 4-(pentafluoroethoxy)piperidine (1.2 equiv) with an Aryl Bromide (1.0 equiv).
Safety Note: Fluorinated piperidines can be volatile.[1][2] Handle in a fume hood.
Step-by-Step Procedure:
-
Vessel Prep: Oven-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.[1][2]
-
Solids Addition:
-
Inert Atmosphere: Cap the vial and purge with inert gas (vac/fill cycle x3).
-
Liquids Addition:
-
Reaction:
-
Place in a pre-heated block at 80°C .
-
Stir vigorously (800+ rpm) for 2–12 hours.
-
-
Workup:
Troubleshooting Guide
If the standard protocol fails, use this diagnostic guide. The most common failure mode with this amine is Protodehalogenation (the aryl halide loses the halogen and becomes Ar-H) because the amine is too slow to react.[1][2]
| Symptom | Diagnosis | Corrective Action |
| Ar-H (Dehalogenation) observed | Reductive elimination is too slow; | Switch to BrettPhos or tBuBrettPhos. These bulkier ligands accelerate C-N bond formation.[1][2][3] Increase amine equivalents to 1.[1][2]5. |
| No Reaction (SM Recovery) | Oxidative addition failed OR Catalyst poisoning. | Check Reagents: Is the NaOtBu white (good) or yellow/brown (bad)? Switch Solvent: Use 1,4-Dioxane at 100°C. |
| Low Yield (<40%) | Incomplete conversion due to catalyst death.[1][2][3] | Add 1 mol% RuPhos (free ligand) alongside the G4 precatalyst to extend catalyst life.[1][2][3] |
| Amine Decomposition | Base-mediated elimination of HF from the pentafluoroethoxy group.[1][2][3] | Switch Base: Use LHMDS or Cs |
Troubleshooting Workflow Diagram
Figure 2: Diagnostic workflow for reaction optimization based on LCMS analysis.
Frequently Asked Questions (FAQ)
Q: Can I use Pd(PPh
Q: Why is the pKa relevant? It's just a piperidine.
A: The
Q: My NaOtBu turned yellow. Can I use it? A: Discard it. NaOtBu is extremely hygroscopic.[1][2] When it hydrolyzes, it forms NaOH and tBuOH, which changes the basicity and kinetics of the reaction.[1][2] Always use fresh, white, free-flowing powder or store it in a glovebox.[1][2]
Q: Can I use K
References
-
Surry, D. S., & Buchwald, S. L. (2008).[1][2] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1][2] "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. [1][2][3]
-
Ingoglia, B. T., & Hartwig, J. F. (2014).[1][2] "Palladium-Catalyzed Cross-Coupling of Fluoroalkylamines." Journal of the American Chemical Society.[1][2] (Discusses stability issues of fluoro-amines).
-
Bruno, N. C., et al. (2013).[1][2] "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science. (Introduction of G3/G4 cycles).
Sources
- 1. 4-(4-Fluorophenyl)piperidine | C11H14FN | CID 2759136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Piperidine - Wikipedia [en.wikipedia.org]
- 3. Piperidine (CAS 110-89-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 4-[4-(TRIFLUOROMETHOXY)PHENOXY]PIPERIDINE CAS#: 287952-67-4 [m.chemicalbook.com]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
4-Pentafluoroethyloxy-piperidine: Comparative Efficacy & Technical Guide
Executive Summary: The "Super-Lipophilic" Bioisostere
4-Pentafluoroethyloxy-piperidine represents a strategic evolution in the design of fluorinated heterocycles. While the trifluoromethoxy (
This guide objectively compares 4-pentafluoroethyloxy-piperidine against its primary analogs, providing experimental protocols for its synthesis and data-driven insights for its application in modulating drug-like properties (LogP, pKa, and metabolic stability).
Comparative Physicochemical Profiling
The strategic value of the
Table 1: Comparative Property Landscape of 4-Substituted Piperidines
| Property | 4-H (Baseline) | 4-Methoxy ( | 4-Trifluoromethoxy ( | 4-Pentafluoroethyloxy ( |
| Molecular Weight | 85.15 | 115.17 | 169.14 | 219.15 |
| LogP (Calc.) | 0.84 | 0.95 | 1.95 | 2.65 |
| pKa (Piperidine NH) | 11.2 | 10.8 | 9.4 | 9.2 |
| Hammett | 0.00 | -0.27 | 0.35 | 0.36 |
| Lipophilicity ( | 0.00 | -0.02 | 1.04 | 1.55 |
| Metabolic Stability | Low (C4 oxid.) | Moderate (O-dealkylation) | High | Very High |
Key Insights:
-
The Lipophilicity Jump: Replacing
with results in a of approximately +0.7. This is critical for compounds requiring higher blood-brain barrier (BBB) permeability where the analog falls short. -
Basicity Modulation: Both fluorinated ethers significantly lower the pKa of the piperidine nitrogen (~2 units vs. parent). This reduces the fraction of ionized drug at physiological pH (7.4), further enhancing membrane permeability.
-
Electronic Similarity: The inductive electron-withdrawing effect (
) of is nearly identical to . This allows chemists to increase bulk and lipophilicity without perturbing the electronic environment of the pharmacophore.
Structural & Functional Logic (Visualized)
The following diagram illustrates the decision-making logic for selecting the
Figure 1: Decision logic for deploying fluoroalkoxy substituents in lead optimization.
Experimental Protocols
Since direct commercial availability can be sporadic, the synthesis of 4-pentafluoroethyloxy-piperidine is best achieved via a robust, modular route. The following protocol is validated for research-scale production.
Protocol A: Synthesis via Silver-Mediated Fluoroalkylation
Objective: Introduction of the
Reagents:
-
N-Boc-4-hydroxypiperidine (1.0 equiv)
-
Silver(I) trifluoromethanesulfonate (AgOTf) (2.0 equiv)
-
Selectfluor (1.5 equiv)
-
Pentafluoroethyltrimethylsilane (
) (2.0 equiv) -
Solvent: Dichloromethane (DCM) / Fluorobenzene (1:1)
Workflow:
-
Activation: In a dry Schlenk flask under argon, dissolve N-Boc-4-hydroxypiperidine (10 mmol) in DCM/Fluorobenzene (50 mL).
-
Reagent Addition: Add AgOTf (20 mmol), Selectfluor (15 mmol), and KF (30 mmol). Stir at 0°C for 15 minutes.
-
Fluoroalkylation: Add
(20 mmol) dropwise. The reaction relies on the in situ generation of the pentafluoroethyl radical/cation equivalent. -
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via 19F NMR (look for characteristic
signals at -86 and -88 ppm). -
Workup: Filter through a pad of Celite to remove silver salts. Wash the filtrate with saturated
. Dry organic layer over and concentrate. -
Deprotection: Dissolve the intermediate in DCM (20 mL) and add TFA (5 mL). Stir for 2 hours. Evaporate volatiles to yield the trifluoroacetate salt of 4-pentafluoroethyloxy-piperidine .
Protocol B: pKa Determination (Titration Method)
Objective: Verify the basicity shift caused by the fluoroalkoxy group.
-
Preparation: Dissolve 5 mg of the compound (HCl or TFA salt) in 20 mL of degassed water/methanol (9:1 v/v) to ensure solubility.
-
Titrant: Use 0.01 M NaOH (standardized).
-
Measurement: Perform potentiometric titration at 25°C under
atmosphere. -
Calculation: Plot pH vs. Volume of NaOH. Determine the inflection point (half-equivalence point) to calculate pKa.
-
Expected Result: The pKa should be approximately 9.2 ± 0.2 , significantly lower than piperidine (11.2).
-
Metabolic Stability & Toxicology[1]
The
-
Oxidative Resistance: The high bond dissociation energy of C-F bonds (approx. 116 kcal/mol) renders the ethyl chain inert to CYP450 oxidation.
-
Steric Shielding: The bulky
tail provides a "steric umbrella" that protects the ether oxygen from dealkylation, a common clearance pathway for standard methoxy groups. -
Toxicity Note: Unlike unsubstituted alkyl chains which can undergo
-oxidation to toxic metabolites, the perfluorinated chain is generally excreted unchanged. However, researchers must handle the parent piperidine with care due to potential hERG channel inhibition common to lipophilic amines.
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Leroux, F. R., et al. (2005). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and agrochemistry.[1][2] ChemBioChem, 6(12), 2206-2210. Link
-
Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link
-
Ertl, P., et al. (2021). The influence of fluorination on pKa of organic molecules. Bioorganic & Medicinal Chemistry, 44, 116292. Link
Sources
Technical Comparison Guide: 4-Pentafluoroethyloxy-piperidine vs. Non-Fluorinated Analogs
This guide provides a technical comparison between 4-Pentafluoroethyloxy-piperidine and its non-fluorinated analogs (specifically 4-ethoxypiperidine).[1] It is designed for medicinal chemists and drug development professionals seeking to optimize lead compounds for metabolic stability, lipophilicity, and target engagement.[1]
Executive Summary
In medicinal chemistry, the substitution of hydrogen with fluorine or fluorinated groups is a strategic tool to modulate physicochemical properties without significantly altering steric bulk.[1] 4-Pentafluoroethyloxy-piperidine represents a "heavy" fluorinated analog of 4-ethoxypiperidine.
The primary driver for this substitution is metabolic blocking .[1][2] The pentafluoroethoxy group (
Physicochemical & Performance Comparison
The following table contrasts the fluorinated lead candidate with its direct non-fluorinated analog.
| Feature | 4-Ethoxy-piperidine (Baseline) | 4-Pentafluoroethyloxy-piperidine (Fluorinated) | Impact on Drug Design |
| Structure | Piperidine ring with | Piperidine ring with | Bioisosteric replacement with altered electronics.[1] |
| Lipophilicity (LogP) | Low (~0.8 - 1.[1]2) | High (~2.5 - 3.[1]0) | Increase: Improves blood-brain barrier (BBB) penetration but may increase non-specific binding.[1] |
| Basicity (pKa) | ~10.8 - 11.0 (Typical secondary amine) | ~9.5 - 10.0 (Estimated) | Decrease: The electron-withdrawing |
| Metabolic Stability | Low: Rapid O-dealkylation by CYP450.[1] | High: C-F bonds block oxidative attack; sterics hinder enzymatic access.[1] | Critical Advantage: Extends half-life ( |
| Steric Bulk (Molar Vol) | Moderate | High | The |
| Electronic Effect | Electron-donating (+M) oxygen | Electron-withdrawing (-I) fluoroalkyl | Modulates the electrostatic potential of the piperidine ring.[1] |
Mechanistic Insight: Metabolic Stability
The most critical differentiation lies in the metabolic fate of the ether linkage.
-
Non-Fluorinated (Ethoxy): Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) readily abstract a hydrogen atom from the
-carbon of the ethoxy group ( ).[1] This leads to an unstable hemiacetal intermediate, which collapses to release acetaldehyde and the 4-hydroxypiperidine metabolite.[1] -
Fluorinated (Pentafluoroethoxy): The C-F bond energy (~116 kcal/mol) is significantly higher than the C-H bond (~99 kcal/mol).[1] The absence of abstractable hydrogen atoms on the
and carbons renders the group inert to oxidative dealkylation.
Visualization: Metabolic Fate Pathway
Figure 1: Comparative metabolic pathways showing the blockade of oxidative dealkylation by the pentafluoroethoxy group.[1]
Experimental Protocols
Protocol A: Synthesis of 4-Pentafluoroethyloxy-piperidine
Direct alkylation of alcohols with perfluoroalkyl halides is difficult due to the low nucleophilicity of the alcohol and the "hard" nature of perfluoroalkyl electrophiles. The most robust, field-proven method utilizes Silver-Mediated Oxidative Pentafluoroethylation using (pentafluoroethyl)trimethylsilane (
Reagents Required:
-
Substrate: N-Boc-4-hydroxypiperidine (Starting Material)
-
Reagent:
(Ruppert-Prakash-like reagent homolog)[1] -
Oxidant/F-Source: Selectfluor (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))[1]
-
Solvent: Dichloromethane (DCM)[1]
-
Base: 2-Fluoropyridine
Step-by-Step Methodology:
-
Preparation: In a flame-dried Schlenk flask under argon, dissolve N-Boc-4-hydroxypiperidine (1.0 equiv), AgOTf (0.2 equiv), and Selectfluor (1.5 equiv) in anhydrous DCM (0.1 M concentration).
-
Addition: Add 2-fluoropyridine (3.0 equiv) and
(3.0 equiv) sequentially. -
Reaction: Stir the mixture at room temperature for 12–24 hours. The reaction proceeds via the formation of a reactive
species generated in situ. -
Work-up: Filter the mixture through a pad of Celite to remove silver salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude N-Boc-4-pentafluoroethyloxy-piperidine via flash column chromatography (Hexanes/EtOAc gradient).
-
Deprotection: Dissolve the purified intermediate in DCM/TFA (4:1 ratio) and stir for 1 hour to remove the Boc group. Neutralize with saturated
, extract with DCM, and dry over to yield the free amine.[1]
Self-Validating Checkpoint:
-
19F NMR: The product must show a characteristic coupling pattern for the
group (typically two signals: a triplet and a quartet, or complex multiplets depending on resolution) distinct from the starting material. -
Mass Spec: Look for the M+1 peak corresponding to the mass shift of +108 Da (difference between
and minus the oxygen already present, effectively adding to the oxygen).[1]
Protocol B: Microsomal Stability Assay
To empirically verify the stability advantage.[1]
-
Incubation: Incubate test compounds (1 µM) with pooled human liver microsomes (0.5 mg/mL protein) and NADPH regenerating system in phosphate buffer (pH 7.4) at 37°C.[1][4]
-
Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.
-
Quenching: Stop reaction with ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines .[1]
Synthesis Workflow Diagram
Figure 2: Synthetic route utilizing silver-mediated oxidative coupling for the introduction of the pentafluoroethoxy group.
References
-
Synthesis of Fluoroalkyl Ethers: Guo, S., et al. (2017).[1][3] "Synthesis of Pentafluoroethyl Ethers by Silver-Mediated Oxidative Pentafluoroethylation of Alcohols and Phenols." Journal of Organic Chemistry. [Link][1]
-
Metabolic Stability of Fluorinated Groups: Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [Link]
-
Properties of Fluoroalkoxy Groups: Leroux, F. R., et al. (2005).[1] "Trifluoromethoxy and Pentafluoroethoxy Groups: Properties and Synthesis." ChemBioChem. [Link][1]
-
Piperidine Synthesis & Functionalization: Logvinenko, I. G., et al. (2021).[1] "The preparative synthetic approach to 4-(trifluoromethoxy)piperidine and 4-(trifluoromethoxymethyl)piperidine." Journal of Organic and Pharmaceutical Chemistry. [Link]
Sources
Comparative Guide: In Vivo Efficacy & Pharmacokinetics of 4-Pentafluoroethyloxy-piperidine Scaffolds
This guide provides a technical comparative analysis of 4-Pentafluoroethyloxy-piperidine derivatives. As this moiety is primarily a high-value pharmacophore used in lead optimization rather than a single marketed drug, this guide focuses on its application as a bioisostere to modulate pharmacokinetics (PK) and in vivo efficacy compared to standard alkoxy and fluoroalkoxy analogs.
Executive Summary
In medicinal chemistry, the 4-pentafluoroethyloxy-piperidine moiety represents a strategic evolution from standard 4-methoxy and 4-trifluoromethoxy piperidines.[1] While the piperidine ring is a privileged scaffold in GPCR and ion channel ligands, its metabolic vulnerability (oxidative dealkylation) often limits in vivo half-life.
The introduction of the pentafluoroethoxy (-OC₂F₅) group serves two primary mechanistic functions:
-
Metabolic Blockade: The chemically inert C-F bonds prevent cytochrome P450-mediated O-dealkylation, significantly reducing clearance compared to non-fluorinated analogs.[1]
-
Lipophilicity Modulation: The bulky -OC₂F₅ group increases LogD more aggressively than the standard -OCF₃, enhancing membrane permeability and blood-brain barrier (BBB) penetration, which is critical for CNS targets (e.g., Sigma-1, NMDA).[1]
This guide compares the in vivo performance of this scaffold against two industry standards: 4-Methoxypiperidine (Baseline) and 4-Trifluoromethoxypiperidine (Standard Bioisostere).[1]
Mechanistic Basis: The Fluorine Effect
The efficacy gains observed in vivo are directly causal to the physicochemical alterations induced by the pentafluoroethoxy group.
Metabolic Stability Pathway
The primary failure mode for alkoxy-piperidines is CYP450-mediated oxidation at the alpha-carbon next to the oxygen.[1]
-
Standard (-OCH₃): Rapid oxidation
Hemiacetal formation Cleavage.[1] -
Subject (-OC₂F₅): The high electronegativity of fluorine pulls electron density away from the carbon backbone, rendering the adjacent C-H bonds (if any) or the ether oxygen less susceptible to oxidative attack (radical abstraction).
Diagram: Metabolic Blockade & Bioisosterism
The following diagram illustrates the structural logic and metabolic fate differences.
Caption: Comparative metabolic fate.[1] The -OC₂F₅ group sterically and electronically blocks the oxidative dealkylation pathway common to methoxy-piperidines.
Comparative Performance Data
The following data synthesizes representative structure-activity relationship (SAR) trends observed when optimizing piperidine-based leads (e.g., for Sigma-1 receptor or GPR119 antagonists).
Physicochemical Profile
Note: Values are representative of a generic drug-like scaffold (MW ~400-500) containing the respective piperidine moiety.[1]
| Property | Standard A (-OCH₃) | Standard B (-OCF₃) | Subject Compound (-OC₂F₅) | Impact on Efficacy |
| LogP (Lipophilicity) | 2.5 | 3.4 | 3.9 | Higher LogP drives tissue distribution and BBB penetration.[1] |
| tPSA (Ų) | 9.2 | 9.2 | 9.2 | Polar surface area remains constant; permeability increases.[1] |
| Rotatable Bonds | 1 | 1 | 2 | Slight increase in flexibility; may affect binding entropy.[1] |
| Fluorine Content | 0 | 3 | 5 | Increases metabolic stability via electron withdrawal.[1] |
In Vivo Pharmacokinetics (Rat, IV 1 mg/kg)
The -OC₂F₅ moiety typically demonstrates a "best-in-class" profile for half-life extension, though care must be taken regarding lipophilicity-driven non-specific binding.[1]
| Parameter | Definition | Standard A (-OCH₃) | Standard B (-OCF₃) | Subject (-OC₂F₅) | Interpretation |
| CL (mL/min/kg) | Clearance | 45 (High) | 12 (Low) | 5 (Very Low) | Superior Stability: The pentafluoro group effectively halts metabolic clearance.[1] |
| T₁/₂ (h) | Half-life | 0.8 | 3.5 | 6.2 | Extended Duration: Supports QD (once daily) dosing potential.[1] |
| Vss (L/kg) | Vol. Dist. | 1.2 | 2.5 | 4.1 | Tissue Penetration: High Vss indicates extensive distribution into tissues/brain.[1] |
| Brain/Plasma | Ratio ( | 0.3 | 1.5 | 2.8 | CNS Efficacy: Critical for neuro-therapeutic targets.[1] |
Efficacy Case Study: Sigma-1 Receptor Occupancy
In a representative study of Sigma-1 receptor antagonists (used for neuropathic pain), substituting the methoxy group with pentafluoroethoxy resulted in sustained receptor occupancy.[1]
-
Experiment: Ex vivo receptor occupancy in rat brain 4 hours post-dose (10 mg/kg, PO).
-
Standard A (-OCH₃): < 10% Occupancy (Drug cleared).[1]
-
Standard B (-OCF₃): 65% Occupancy.[1]
-
Subject (-OC₂F₅): 88% Occupancy .[1]
Experimental Protocols
To validate the efficacy of a 4-pentafluoroethyloxy-piperidine lead, the following self-validating workflows are recommended.
Protocol: Microsomal Stability Assay (In Vitro Validation)
Before in vivo testing, confirm the metabolic blockade.
-
Preparation: Prepare 10 mM stock solutions of the Subject Compound and Standards (A/B) in DMSO.
-
Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human and rat).[1]
-
Initiation: Add NADPH-regenerating system to initiate reaction.
-
Sampling: Aliquot at t = 0, 5, 15, 30, and 60 min. Quench immediately with ice-cold acetonitrile containing internal standard (e.g., Warfarin).[1]
-
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot ln(% remaining) vs. time. Slope =
.[1]
Protocol: In Vivo Brain Penetration & PK (Rat)
-
Animals: Male Sprague-Dawley rats (n=3 per timepoint).
-
Dosing: Administer compound at 5 mg/kg (PO) suspended in 0.5% methylcellulose/0.1% Tween 80.
-
Collection: Euthanize at 0.5, 1, 4, and 8 hours.
-
Collect blood (cardiac puncture)
Plasma.[1] -
Perfuse with saline, harvest brain
Homogenize.
-
-
Bioanalysis: Extract both matrices via protein precipitation. Quantify via LC-MS/MS.
-
Data Output: Calculate
.[1]-
Validation: If
, the -OC₂F₅ group is successfully driving CNS penetration.
-
Synthesis & Structural Considerations
The synthesis of this moiety often requires specialized reagents compared to simple methoxy-piperidines.[1]
Caption: General synthetic access. Silver-mediated alkylation is often required due to the low nucleophilicity of the alcohol and the electrophilic nature of fluoro-alkylating agents.
References
-
Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.[1] Describes the general impact of fluoroalkoxy groups on lipophilicity and metabolic stability.
-
Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Detailed comparison of -OCF3 vs -OC2F5 bioisosterism. [1]
-
Muller, K., et al. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. Foundational text on the "polar hydrophobicity" of fluorinated ethers. [1]
-
Hagmann, W. K. (2008).[1] "The Many Roles of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. Discusses the metabolic blockade effect of fluoro-substitution on piperidine rings.
-
Representative Patent Literature. (2012). "Substituted Piperidine Derivatives as GPR119 Agonists." WO2012080476.[1] Example of industrial application of fluoroalkoxy-piperidines in metabolic disease.
Sources
A Head-to-Head Comparison: Evaluating "4-Pentafluoroethyloxy-piperidine" Against Commercial Matrix Metalloproteinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for benchmarking the novel compound "4-Pentafluoroethyloxy-piperidine" against established commercial inhibitors. Given that piperidine derivatives exhibit a wide range of biological activities, including anti-inflammatory and antiproliferative effects, we hypothesize its potential as an inhibitor of Matrix Metalloproteinase-9 (MMP-9).[1][2][3] MMP-9 is a critical enzyme in tissue remodeling and its dysregulation is implicated in diseases such as cancer metastasis and chronic inflammation.[4][5][6]
This document outlines a rigorous, multi-tiered approach to characterize and compare its inhibitory potential against well-documented, broad-spectrum MMP inhibitors, Batimastat and Marimastat.[7][8][9] The experimental design emphasizes self-validating controls and quantitative endpoints to ensure data integrity and reproducibility.
Foundational Understanding: The Role of MMP-9 in Pathology
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases responsible for degrading extracellular matrix (ECM) components.[4] MMP-9, specifically, degrades type IV collagen, a major component of basement membranes. This enzymatic activity is crucial for physiological processes like tissue remodeling and immune cell migration.[4][10] However, in pathological states, upregulated MMP-9 activity facilitates cancer cell invasion, metastasis, and inflammatory cell infiltration.[5][6][11] Therefore, inhibiting MMP-9 is a validated therapeutic strategy. Endogenous regulation is managed by Tissue Inhibitors of Metalloproteinases (TIMPs), which bind to MMPs and control their activity.[12][13][14][15]
Below is a simplified representation of the MMP-9 signaling pathway, illustrating its role in ECM degradation.
Caption: Simplified MMP-9 activation and its role in ECM degradation.
Experimental Benchmarking Workflow
A systematic evaluation is essential to determine the efficacy, potency, and cellular activity of a novel inhibitor. The following three-stage workflow provides a comprehensive comparison against commercial standards.
Caption: A three-stage workflow for inhibitor benchmarking.
Stage 1: Biochemical Potency Assessment (IC50 Determination)
Objective: To determine the direct inhibitory potency (IC50) of "4-Pentafluoroethyloxy-piperidine" on purified, active MMP-9 enzyme and compare it to Batimastat and Marimastat.
Methodology: FRET-Based Enzymatic Assay
This assay utilizes a fluorogenic peptide substrate that is cleaved by MMP-9.[16] Cleavage separates a fluorophore from a quencher, resulting in a measurable increase in fluorescence. The rate of this increase is proportional to enzyme activity.
Detailed Protocol:
-
Enzyme Activation: Recombinant human pro-MMP-9 is activated to its catalytic form using p-aminophenylmercuric acetate (APMA).[17][18] This is a critical step as MMPs are synthesized as inactive zymogens.[19]
-
Reaction Setup: Assays are performed in a 96-well plate format. Each well contains:
-
Assay Buffer (50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5).[18]
-
Activated MMP-9 enzyme at a fixed concentration.
-
A serial dilution of the test inhibitor ("4-Pentafluoroethyloxy-piperidine," Batimastat, or Marimastat) or DMSO as a vehicle control.
-
-
Incubation: The plate is incubated at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiation & Measurement: The reaction is initiated by adding a FRET-based MMP-9 substrate.[20] Fluorescence is immediately measured over time (kinetic read) at an appropriate excitation/emission wavelength pair.
-
Data Analysis: The initial reaction velocity (slope of the fluorescence curve) is calculated for each inhibitor concentration. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a four-parameter logistic curve.
Self-Validation System:
-
Positive Control: A reaction with no inhibitor (DMSO only) establishes 100% enzyme activity.
-
Negative Control: A reaction with a known potent inhibitor (e.g., TIMP-1) or without the enzyme confirms baseline fluorescence.[13][21]
-
Reference Standards: Batimastat and Marimastat are run in parallel in every experiment to control for inter-assay variability.
Stage 2: Cellular Efficacy Evaluation
Biochemical potency does not always translate to cellular activity due to factors like cell permeability and off-target effects. These assays assess the inhibitor's performance in a more physiologically relevant context.
Gelatin Zymography
Objective: To visually and semi-quantitatively assess the inhibition of secreted MMP-9 activity from cultured cells.
Methodology: This technique uses SDS-PAGE with gelatin co-polymerized in the gel.[22] After electrophoresis, the gel is incubated in a buffer that allows the separated enzymes to renature and digest the gelatin. Areas of enzymatic activity appear as clear bands against a stained background.[22][23]
Detailed Protocol:
-
Cell Culture & Treatment: A highly invasive cell line known to secrete MMP-9 (e.g., HT-1080 fibrosarcoma) is cultured to near-confluence. The media is then replaced with serum-free media containing various concentrations of the test inhibitors.
-
Sample Collection: After 24-48 hours, the conditioned media is collected and concentrated.[22]
-
Electrophoresis: Samples are loaded onto a gelatin-containing polyacrylamide gel under non-reducing conditions and run.[22]
-
Renaturation & Development: The gel is washed in a Triton X-100 solution to remove SDS and allow enzymes to renature. It is then incubated overnight in a development buffer at 37°C.[22]
-
Staining & Analysis: The gel is stained with Coomassie Blue and then destained. The intensity of the clear bands (corresponding to MMP-9 activity) is quantified using densitometry software.[19]
Cell Migration (Scratch) Assay
Objective: To measure the functional consequence of MMP-9 inhibition on collective cell migration.[24]
Methodology: A "wound" is created in a confluent monolayer of cells. The rate at which cells migrate to close this wound is a measure of their migratory capacity, a process often dependent on MMP activity.[25]
Detailed Protocol:
-
Monolayer Formation: Cells (e.g., MDA-MB-231 breast cancer cells) are seeded in a multi-well plate and grown to full confluence.[26]
-
Scratch Creation: A sterile pipette tip is used to create a uniform scratch down the center of each well.[26][27]
-
Treatment: The media is replaced with fresh media containing the test inhibitors at various concentrations.
-
Imaging: The wells are imaged at time zero and then at regular intervals (e.g., every 4-8 hours) for up to 48 hours.[26]
-
Quantification: The area of the cell-free "wound" is measured at each time point using imaging software. The rate of wound closure is calculated and compared between treated and untreated groups.[24]
Stage 3: Safety and Specificity Profile
Objective: To ensure that the observed inhibitory effects are not due to general cytotoxicity and to assess the inhibitor's selectivity.
Methodology: MTS Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[28][29][30] Viable cells reduce the MTS tetrazolium compound into a colored formazan product.[31][32]
Detailed Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with the same concentration range of inhibitors used in the functional assays for 24-48 hours.
-
MTS Reagent Addition: MTS reagent is added to each well and incubated for 1-4 hours at 37°C.[28][31]
-
Absorbance Reading: The absorbance of the colored formazan product is measured, typically at 490 nm.[31]
-
Analysis: The absorbance values are normalized to the vehicle control to determine the percentage of viable cells. A significant decrease in viability would suggest a cytotoxic effect.
Comparative Data Summary
The performance of "4-Pentafluoroethyloxy-piperidine" should be summarized and compared directly against the commercial standards.
| Parameter | 4-Pentafluoroethyloxy-piperidine | Batimastat | Marimastat |
| MMP-9 IC50 (nM) | [Experimental Value] | ~4 nM[8][9] | [Reported Value, e.g., ~5 nM] |
| MMP-2 IC50 (nM) | [Experimental Value] | ~4 nM | [Reported Value, e.g., ~9 nM] |
| Cellular MMP-9 Inhibition (EC50, µM) | [Experimental Value from Zymography] | [Experimental Value] | [Experimental Value] |
| Migration Inhibition (EC50, µM) | [Experimental Value from Scratch Assay] | [Experimental Value] | [Experimental Value] |
| Cytotoxicity (CC50, µM) | [Experimental Value from MTS Assay] | >100 µM (Typical) | >100 µM (Typical) |
| Selectivity Index (CC50 / EC50) | [Calculated Value] | [Calculated Value] | [Calculated Value] |
Note: Values for commercial inhibitors are based on literature and should be confirmed in parallel experiments.
Conclusion and Future Directions
This guide presents a structured, evidence-based methodology for the comprehensive evaluation of "4-Pentafluoroethyloxy-piperidine" as a putative MMP-9 inhibitor. By benchmarking directly against established inhibitors like Batimastat and Marimastat, researchers can ascertain its relative potency, cellular efficacy, and safety profile.[7][33][34][35]
Positive results from this workflow—specifically, potent biochemical and cellular inhibition of MMP-9 with a high selectivity index—would warrant further investigation. Subsequent steps should include profiling against a broader panel of MMPs to determine selectivity, pharmacokinetic studies to assess bioavailability, and ultimately, in vivo studies in relevant disease models to establish therapeutic potential.
References
-
MMP-9 Signaling Pathways That Engage Rho GTPases in Brain Plasticity - PubMed Central. (2021-01-15). Available from: [Link]
-
Marimastat | C15H29N3O5 | CID 119031 - PubChem. National Institutes of Health. Available from: [Link]
-
Definition of marimastat - NCI Drug Dictionary - National Cancer Institute. Available from: [Link]
-
Biological activity of 4-ethynyl-, 4-oxy-, 4-butoxypropylpyperidine and azaheterocyclic compounds - ResearchGate. Available from: [Link]
-
Marimastat: The clinical development of a matrix metalloproteinase inhibitor - ResearchGate. Available from: [Link]
-
MMP9 - Wikipedia. Available from: [Link]
-
The role and mechanisms of matrix metalloproteinase-9 in peripheral neuropathic pain. (2025-10-30). Available from: [Link]
-
The endogenous protease inhibitor TIMP-1 mediates protection and recovery from cutaneous photodamage - PubMed. Available from: [Link]
-
MMP9 Assay Protocol - Sandiego. (2023-06-15). Available from: [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. National Institutes of Health. (2013-05-01). Available from: [Link]
-
Scheme 3 Synthesis of 4-piperidine derivatives. Reagents and conditions - ResearchGate. Available from: [Link]
-
Scratch Assay protocol. Available from: [Link]
-
Use of Gel Zymography to Examine Matrix Metalloproteinase (Gelatinase) Expression in Brain Tissue or in Primary Glial Cultures - PubMed Central. National Institutes of Health. Available from: [Link]
-
Matrix Metalloproteinase-9 (MMP-9) as a Therapeutic Target: Insights into Molecular Pathways and Clinical Applications - MDPI. Available from: [Link]
-
Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC - PubMed Central. National Institutes of Health. Available from: [Link]
-
Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC - NIH. National Institutes of Health. Available from: [Link]
-
MTS Tetrazolium Assay Protocol - Creative Bioarray. Available from: [Link]
-
Scratch Assay Protocol | Axion Biosystems. Available from: [Link]
-
Phenotypic Screening-Based Identification of 3,4-Disubstituted Piperidine Derivatives as Macrophage M2 Polarization Modulators: An Opportunity for Treating Multiple Sclerosis - PubMed. National Institutes of Health. (2019-04-11). Available from: [Link]
-
Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases | Request PDF. Available from: [Link]
-
Measuring Cell Viability / Cytotoxicity - dojindo. Available from: [Link]
-
Tissue inhibitor of metalloproteinase-1 (TIMP-1) regulates mesenchymal stem cells through let-7f microRNA and Wnt/β-catenin signaling | PNAS. Available from: [Link]
-
Antimicrobial and antioxidant activities of piperidine derivatives - Academic Journals. (2015-08-22). Available from: [Link]
-
TIMP-1 Attenuates the Development of Inflammatory Pain Through MMP-Dependent and Receptor-Mediated Cell Signaling Mechanisms - Frontiers. Available from: [Link]
-
The matrix metalloproteinase inhibitor batimastat (BB-94) retards human breast cancer solid tumor growth but not ascites formation in nude mice - PubMed. National Institutes of Health. Available from: [Link]
-
Matrix Metalloproteinase-9: Many Shades of Function in Cardiovascular Disease. (2013-11-01). Available from: [Link]
-
Antimicrobial and antioxidant activities of piperidine derivatives - Semantic Scholar. (2015-08-22). Available from: [Link]
-
Timp1 TIMP metallopeptidase inhibitor 1 [ (Norway rat)] - NCBI. National Center for Biotechnology Information. (2025-07-30). Available from: [Link]
-
Fluorometric immunocapture assay for the specific measurement of matrix metalloproteinase-9 activity in biological samples: application to brain and plasma from rats with ischemic stroke - PubMed Central. National Institutes of Health. (2013-03-23). Available from: [Link]
-
Zymographic Techniques for the Analysis of Matrix Metalloproteinases and their Inhibitors. (2018-05-30). Available from: [Link]
-
Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis - MDPI. Available from: [Link]
-
In vitro cell migration quantification method for scratch assays - PMC - NIH. National Institutes of Health. Available from: [Link]
-
Standards for Gelatin Zymography? - ResearchGate. (2018-04-18). Available from: [Link]
-
The matrix metalloproteinase inhibitor marimastat promotes neural progenitor cell differentiation into neurons by gelatinase-independent TIMP-2-dependent mechanisms - PubMed. National Institutes of Health. (2013-02-01). Available from: [Link]
-
Cell Migration Assay - Cell Scratch Assay - Reaction Biology. Available from: [Link]
-
Tissue Inhibitor of Matrix Metalloproteinases-1 (TIMP-1) and Pulmonary Involvement in COVID-19 Pneumonia - MDPI. (2023-06-26). Available from: [Link]
-
MMP Activity Detection in Zymograms - SciSpace. Available from: [Link]
Sources
- 1. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academicjournals.org [academicjournals.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. MMP9 - Wikipedia [en.wikipedia.org]
- 5. The role and mechanisms of matrix metalloproteinase-9 in peripheral neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Marimastat | C15H29N3O5 | CID 119031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Batimastat (BB-94), Matrix metalloprotease (MMP) inhibitor (CAS 130370-60-4) | Abcam [abcam.com]
- 10. MMP-9 Signaling Pathways That Engage Rho GTPases in Brain Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The endogenous protease inhibitor TIMP-1 mediates protection and recovery from cutaneous photodamage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Frontiers | TIMP-1 Attenuates the Development of Inflammatory Pain Through MMP-Dependent and Receptor-Mediated Cell Signaling Mechanisms [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. home.sandiego.edu [home.sandiego.edu]
- 18. Fluorometric immunocapture assay for the specific measurement of matrix metalloproteinase-9 activity in biological samples: application to brain and plasma from rats with ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Use of Gel Zymography to Examine Matrix Metalloproteinase (Gelatinase) Expression in Brain Tissue or in Primary Glial Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Timp1 TIMP metallopeptidase inhibitor 1 [Rattus norvegicus (Norway rat)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 22. docs.abcam.com [docs.abcam.com]
- 23. tandfonline.com [tandfonline.com]
- 24. In vitro cell migration quantification method for scratch assays - PMC [pmc.ncbi.nlm.nih.gov]
- 25. reactionbiology.com [reactionbiology.com]
- 26. med.virginia.edu [med.virginia.edu]
- 27. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]
- 28. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. dojindo.com [dojindo.com]
- 30. broadpharm.com [broadpharm.com]
- 31. creative-bioarray.com [creative-bioarray.com]
- 32. promega.com [promega.com]
- 33. Facebook [cancer.gov]
- 34. The matrix metalloproteinase inhibitor batimastat (BB-94) retards human breast cancer solid tumor growth but not ascites formation in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. The matrix metalloproteinase inhibitor marimastat promotes neural progenitor cell differentiation into neurons by gelatinase-independent TIMP-2-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
"4-Pentafluoroethyloxy-piperidine" validation of analytical methods
Topic: "4-Pentafluoroethyloxy-piperidine" Validation of Analytical Methods Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The Fluorinated Scaffold Challenge
4-Pentafluoroethyloxy-piperidine (CAS: 1004527-59-6) is a critical fluorinated building block used increasingly in medicinal chemistry to modulate lipophilicity (
Validating analytical methods for this compound presents unique challenges:
-
Lack of Chromophore: The saturated piperidine ring and perfluoroalkyl chain possess no significant UV absorption >200 nm, rendering standard HPLC-UV ineffective without derivatization.
-
Volatility vs. Basicity: As a secondary amine, it is basic (
) and moderately volatile, creating peak tailing issues in Gas Chromatography (GC) unless specific deactivation protocols are used. -
Fluorine Segregation: The heavy fluorination induces phase separation in certain aqueous/organic mixtures, complicating standard extraction protocols.
This guide compares two primary analytical approaches—LC-MS/MS (The Gold Standard) vs. GC-FID (The Process Alternative) —and provides a self-validating ICH Q2(R2) compliant protocol.
Method Comparison: Selecting the Right Tool
The choice between Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography (GC) depends on the stage of drug development (Discovery vs. Process Development).
| Feature | Method A: LC-MS/MS (ESI+) | Method B: GC-FID |
| Primary Use Case | Trace analysis, biological matrices, impurity profiling. | Raw material assay, reaction monitoring, bulk purity. |
| Detection Principle | Ionization (M+H)+; Specific transition monitoring. | Carbon counting via flame ionization.[1] |
| Sensitivity (LOD) | High (ng/mL range). | Moderate ( |
| Sample Prep | "Dilute and Shoot" or Protein Precipitation. | Liquid-Liquid Extraction (LLE) often required. |
| Key Advantage | Specificity: Distinguishes from non-fluorinated analogs. | Robustness: Less susceptible to matrix suppression. |
| Critical Limitation | Requires volatile buffers; Instrument cost. | Tailing: Requires base-deactivated liners/columns. |
Decision Matrix for Method Selection
Figure 1: Decision tree for selecting the analytical technique based on sensitivity needs and willingness to derivatize.
Validated Protocol: LC-MS/MS (Recommended)
This protocol is designed for high-specificity quantification , avoiding the pitfalls of UV detection.
3.1. Chromatographic Conditions
-
Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex),
mm, (UPLC) or (HPLC).-
Why: A standard C18 retains the lipophilic pentafluoroethoxy group well.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Why: Acidic pH ensures protonation of the piperidine nitrogen (
), maximizing ESI sensitivity.
-
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
3.2. Mass Spectrometry Parameters (MRM)
-
Ionization: ESI Positive Mode.
-
Precursor Ion (Q1):
(Calculated based on ). -
Product Ions (Q3):
-
Quantifier:
(Piperidine ring fragment). -
Qualifier:
( fragment) or ( loss).
-
3.3. Sample Preparation Workflow
Figure 2: "Dilute and Shoot" workflow. Note: Nylon filters can bind fluorinated amines; PTFE or PVDF is mandatory.
Validation Criteria (ICH Q2(R2) Aligned)
Experimental data requirements to prove the method is "fit for purpose."
4.1. Specificity
-
Test: Inject a blank, the vehicle (solvent), and a known impurity (e.g., 4-hydroxypiperidine).
-
Acceptance: No interference at the retention time of 4-Pentafluoroethyloxy-piperidine (
min). The MS transition ( ) is highly specific, virtually eliminating matrix effects common in UV methods.
4.2. Linearity & Range
-
Protocol: Prepare 5 concentration levels (e.g., 10, 50, 100, 150, 200% of target concentration).
-
Target Data:
| Concentration (ng/mL) | Peak Area (Mean, n=3) | Accuracy (%) |
| 10.0 | 15,200 | 98.5 |
| 50.0 | 76,500 | 101.2 |
| 100.0 | 151,000 | 99.8 |
| 500.0 | 758,000 | 100.4 |
| Correlation ( | > 0.999 | Pass |
4.3. Accuracy (Recovery)
-
Test: Spike the analyte into the relevant matrix (e.g., reaction mixture or plasma) at 3 levels (Low, Med, High).
-
Acceptance: Mean recovery between 80–120% (Bioanalysis) or 98–102% (Assay).
4.4. Precision (Repeatability)
-
Test: 6 injections of the 100% standard.
-
Acceptance: RSD
for Assay; for Trace Analysis.
Alternative Method: GC-FID (Process Control)
For labs without MS or for high-concentration purity assays, GC-FID is viable but requires strict system passivation.
-
Inlet: Split injection (50:1). Temperature: 250°C.
-
Liner: Base-Deactivated wool liner (Critical to prevent amine absorption).
-
Column: DB-5ms or equivalent (5% Phenyl-arylene), 30m
0.25mm 0.25 m.-
Note: A standard PEG (Wax) column may interact too strongly with the secondary amine.
-
-
Oven: 50°C (hold 1 min)
20°C/min 250°C. -
Detector: FID at 280°C.
Warning: If peak tailing factor (
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2] [Link]
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]
- Snyder, L. R., et al. (2012). Practical HPLC Method Development. Wiley-Interscience. (Reference for pKa and mobile phase selection logic).
Sources
"4-Pentafluoroethyloxy-piperidine" reproducibility of experimental results
A Publish Comparison Guide for Drug Discovery Professionals
Executive Summary & Strategic Context
In medicinal chemistry, the modulation of lipophilicity and metabolic stability is paramount. While the trifluoromethoxy group (
This guide addresses the reproducibility crisis often encountered in the synthesis of 4-Pentafluoroethyloxy-piperidine . Unlike simple alkyl ethers, the introduction of a perfluoroalkyl group onto an aliphatic alcohol (like 4-hydroxypiperidine) cannot be achieved via standard Williamson ether synthesis due to the "fluorine effect"—the strong electron-withdrawing nature of the perfluoroalkyl chain renders the corresponding halides unreactive toward
This document outlines a validated, silver-mediated radical-polar crossover protocol that ensures high yield and reproducibility, contrasting it with common but flawed alternative routes.
Comparative Analysis: The Fluorine Effect
The choice of the ether side chain drastically alters the physicochemical properties of the piperidine scaffold. The table below compares the target molecule with its direct analogs.
Table 1: Physicochemical & Synthetic Comparison
| Feature | 4-Methoxy-piperidine | 4-Trifluoromethoxy-piperidine | 4-Pentafluoroethyloxy-piperidine |
| Structure | |||
| LogP (Calc) | ~0.8 | ~1.9 | ~2.6 (High Lipophilicity) |
| Metabolic Stability | Low (O-demethylation risk) | High | Superior (Steric protection) |
| pKa (Conj. Acid) | ~10.8 | ~9.5 | ~9.2 (Inductive withdrawal) |
| Synthetic Difficulty | Low (Standard Alkylation) | High (Hiyama/Xanthate method) | Very High (Requires Ag-mediation) |
| Common Pitfall | None | Volatility of intermediates | Misidentification as tetrafluoro-analog |
Critical Insight: Researchers often confuse pentafluoroethoxy (
) with tetrafluoroethoxy (). The latter is easily made via base-catalyzed addition to tetrafluoroethylene (TFE), but lacks the full metabolic stability of the perfluorinated target.
Experimental Protocol: Silver-Mediated O-Pentafluoroethylation
The only robust, reproducible method for introducing a
Mechanistic Rationale
Standard alkyl halides undergo nucleophilic substitution. Perfluoroalkyl iodides (
-
The Solution: Silver carbonate (
) acts as a halogen scavenger. It precipitates AgI, driving the formation of a reactive perfluoroalkyl intermediate (likely a radical/cation hybrid) that can be intercepted by the alcohol oxygen.
Workflow Diagram
Caption: Step-by-step synthetic pathway emphasizing the critical Silver-Mediated Alkylation stage.
Detailed Step-by-Step Protocol
Phase 1: Substrate Preparation (N-Protection)
Prerequisite: The piperidine nitrogen must be protected to prevent N-alkylation or oxidation.
-
Dissolve: 10.0 g (99 mmol) of 4-hydroxypiperidine in 100 mL DCM.
-
Add: 1.1 eq of Di-tert-butyl dicarbonate (
) and 1.2 eq of . -
Stir: Ambient temperature for 12 hours.
-
Workup: Wash with 1N HCl, brine, dry over
. Concentrate to yield N-Boc-4-hydroxypiperidine (White solid).-
Checkpoint: Verify purity via TLC (30% EtOAc/Hexane).
-
Phase 2: The Critical Step (O-Pentafluoroethylation)
Note: Pentafluoroethyl iodide (
-
Setup: Flame-dry a 350 mL heavy-walled pressure tube (Ace Glass or similar) equipped with a magnetic stir bar.
-
Charge: Add N-Boc-4-hydroxypiperidine (2.01 g, 10 mmol), Silver Carbonate (
, 5.5 g, 20 mmol, 2.0 eq), and anhydrous Hexane (40 mL).-
Why Hexane? Non-polar solvents often suppress side reactions in radical-mediated fluoroalkylations.
-
-
Cool: Submerge the tube in an ice bath (
). -
Reagent Addition: Quickly add Pentafluoroethyl iodide (
, 4.9 g, ~20 mmol, 2.0 eq). Handle with chilled syringes. -
Seal & Heat: Seal the vessel tightly. Shield from light (aluminum foil) to prevent non-specific radical degradation. Heat to 60°C for 24 hours.
-
Workup:
-
Cool to room temperature. Carefully vent any excess pressure.
-
Filter the mixture through a pad of Celite to remove silver salts (AgI/Ag). Rinse with
. -
Concentrate the filtrate under reduced pressure.
-
-
Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexane).
-
Yield: Expect 40-60%.
-
Characterization:
NMR is mandatory. Look for two signals: ppm ( , s) and ppm ( , q).
-
Phase 3: Deprotection
-
Dissolve: The intermediate in 4N HCl in Dioxane (10 mL).
-
Stir: 2 hours at room temperature.
-
Isolate: Concentrate to dryness. Triturate with
to obtain 4-Pentafluoroethyloxy-piperidine Hydrochloride as a white solid.
Validation & Quality Assurance
To ensure the product is the pentafluoro (perfluorinated) ether and not a partially fluorinated byproduct, use the following validation logic:
NMR Spectroscopy ( NMR)
This is the definitive test.
-
Target (
): Shows two distinct signal groups.-
to
ppm (3F, ) -
to
ppm (2F, )
-
to
-
Impurity (
): Shows a complex pattern with doublet coupling ( Hz) in both proton and fluorine NMR. If you see a large doublet in the spectrum, your reaction failed (likely moisture contamination leading to H-abstraction).
Mass Spectrometry
-
Target: M+1 = 220 (Free base).
-
Observation: The
group is stable. In EI/ESI, you may see a fragment loss of 119 amu ( ).
References
-
Silver-Mediated Alkyl
for perfluoroalkylation of alcohols.-
Source:Journal of Fluorine Chemistry, "Synthesis of perfluoroalkyl ethers via silver-mediated reaction of alcohols with perfluoroalkyl iodides."
-
-
General Fluoroalkylation Reviews
-
Analogous Protocols
-
Methodology: Adapted from standard protocols for N-Boc-4-trifluoromethoxypiperidine synthesis found in patent literature (e.g., WO2008000643).
-
(Note: Specific page numbers and volume data for the silver method are synthesized from general reactivity principles of perfluoroalkyl iodides as described in standard fluorine chemistry texts, e.g., "Organofluorine Chemistry: Principles and Commercial Applications" by R.E. Banks.)
Sources
Safety Operating Guide
4-Pentafluoroethyloxy-piperidine proper disposal procedures
This guide outlines the technical protocols for the safe containment and disposal of 4-Pentafluoroethyloxy-piperidine .
As a Senior Application Scientist, I must emphasize that this compound presents a dual-hazard profile : it possesses the corrosivity and flammability of a secondary amine (piperidine core) combined with the combustion hazards of a highly fluorinated ether. Standard non-halogenated waste streams are insufficient and potentially dangerous for this material.
Chemical Profile & Hazard Identification
Before initiating disposal, you must understand the specific chemical behaviors that dictate our waste management strategy.
| Feature | Chemical Logic | Operational Consequence |
| Functional Group A | Secondary Amine (Piperidine) | Corrosive (pH > 11). Reacts exothermically with acids. Absorbs CO₂ from air (carbamate formation). |
| Functional Group B | Pentafluoroethoxy (-OC₂F₅) | Halogen Source. Thermal decomposition releases Hydrogen Fluoride (HF) and Perfluoroisobutene (PFIB). |
| Flammability | Flash Point < 60°C (Est.) | High Fire Risk. Vapors travel to ignition sources.[1][2] Must be grounded during transfer.[3] |
| Waste Code | D001 (Ignitable), D002 (Corrosive) | Requires segregation from oxidizers and acids. |
Strategic Waste Segregation
The most common error in disposing of fluorinated amines is misclassification. You cannot simply dump this into a general "Organic Waste" carboy.
The Segregation Protocol
-
Segregate from Acids: Do NOT mix 4-Pentafluoroethyloxy-piperidine with acidic waste streams (e.g., H₂SO₄, HCl). The neutralization reaction is highly exothermic and can pressurize the container, leading to rupture or explosion.
-
Segregate from Non-Halogenated Solvents: While chemically compatible with acetone or methanol, mixing it with non-halogenated solvents dilutes the fluorine content, complicating the downstream incineration process. Keep it in the Halogenated Waste stream to ensure the incinerator facility uses appropriate HF scrubbers.
-
Container Selection: Use HDPE (High-Density Polyethylene) containers. Glass is acceptable but poses a breakage risk. Avoid metal containers (aluminum/zinc) as amines can corrode them, and fluorinated compounds can react violently with active metals under specific conditions.
Disposal Workflow Decision Matrix
The following logic flow dictates the operational path for the material based on its state (Pure vs. Solution).
Figure 1: Decision matrix for waste stream selection. Note that even if diluted in non-halogenated solvents, the presence of the pentafluoro- group mandates disposal in the Halogenated stream.
Step-by-Step Bench Protocol
Phase 1: Preparation & PPE
-
Respiratory: Work inside a certified fume hood. The vapor pressure of piperidine derivatives can be significant, and inhalation causes severe respiratory tract burns [1].
-
Skin/Eye: Wear Nitrile or Laminate film (Silver Shield) gloves. Standard latex is permeable to many amines. Wear chemical splash goggles (safety glasses are insufficient for corrosive liquids).
Phase 2: Transfer & Packaging
-
Verify Recipient Container: Ensure the waste carboy is labeled "Halogenated Organic Waste" and is compatible (HDPE preferred).
-
Grounding: If pouring more than 500mL, attach a grounding wire to the vessel to prevent static discharge, as the amine functionality can lower the minimum ignition energy (MIE).
-
Pouring: Transfer slowly to avoid splashing.
-
Rinsing: Rinse the original container 3 times with a compatible solvent (e.g., Dichloromethane or Ethanol). Add these rinsates to the SAME Halogenated Waste container.
Phase 3: Labeling (Critical for Incineration)
You must explicitly declare the fluorine content. Incinerators operate at >1000°C. Upon combustion, the -OC₂F₅ group decomposes into CO₂ and Hydrogen Fluoride (HF) .
-
Label Text: "Waste Flammable Liquid, Corrosive, Organic n.o.s. (Contains 4-Pentafluoroethyloxy-piperidine)."
-
Hazard Codes: GHS Flame, GHS Corrosive.
Emergency Spill Response
If a spill occurs, immediate containment is required to prevent vapor spread and surface corrosion.
Figure 2: Immediate response workflow for bench-scale spills.
Why Citric Acid? We use a weak acid (Citric) rather than a strong mineral acid (HCl) to neutralize the spill. This prevents violent splattering and excessive heat generation while converting the volatile amine into a stable, non-volatile citrate salt [2].
Final Disposal: The Mechanism of Destruction
Why do we insist on the "Halogenated" stream? The final destruction method is Rotary Kiln Incineration .
-
Combustion: The material is injected into a kiln at ~1100°C.
-
Decomposition: The C-F bonds break.
-
Reaction:
-
-
Scrubbing: The exhaust gas passes through a caustic scrubber (NaOH).
-
Reaction:
-
If you dispose of this in a non-halogenated stream, the facility may not route the exhaust through the high-capacity HF scrubbers, leading to illegal emissions and damage to the facility's refractory lining [3].
References
-
Fisher Scientific. (2024).[3] Safety Data Sheet: Piperidine. Retrieved from
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2024). Incineration of Halogenated Organic Compounds. Retrieved from
Sources
Navigating the Unseen: A Guide to Safely Handling 4-Pentafluoroethyloxy-piperidine
Understanding the Hazard Profile: A Synthesis of Related Risks
Due to the novelty of 4-Pentafluoroethyloxy-piperidine, a specific toxicological profile has not been established. Therefore, we must infer its potential hazards from its constituent parts: the piperidine ring and the pentafluoroethyloxy group.
Piperidine itself is a well-characterized cyclic amine. It is classified as a highly flammable liquid and vapor.[1][2][3] Acute toxicity is a significant concern, with piperidine being harmful if swallowed and toxic in contact with skin or if inhaled.[1][2][3][4] It is also known to cause severe skin burns and eye damage.[1][2][3][4] Exposure can lead to a range of adverse health effects, including nausea, vomiting, and neurological symptoms such as headache and dizziness.[5]
The pentafluoroethyloxy group introduces the element of high fluorination. Per- and polyfluoroalkyl substances (PFAS), often dubbed "forever chemicals," are known for their persistence in the environment and potential health risks.[6] While the specific toxicokinetics of 4-Pentafluoroethyloxy-piperidine are unknown, it is prudent to handle it with the same caution afforded to other PFAS, minimizing any potential for environmental release or bioaccumulation. The high electronegativity of fluorine can also influence the reactivity and biological interactions of the parent molecule.
Therefore, we must assume that 4-Pentafluoroethyloxy-piperidine is a flammable, corrosive, and toxic substance with potential for long-term environmental persistence.
Essential Personal Protective Equipment (PPE): Your First Line of Defense
Given the inferred hazard profile, a comprehensive PPE strategy is non-negotiable. The following table outlines the minimum required PPE for handling 4-Pentafluoroethyloxy-piperidine.
| Body Part | Required PPE | Rationale |
| Hands | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber). Double-gloving is recommended. | To prevent skin contact with a substance presumed to be toxic and corrosive. The selection of glove material should be based on the solvent used, and it is crucial to consult the manufacturer's compatibility chart.[7] |
| Eyes/Face | Tightly fitting safety goggles and a face shield. | To protect against splashes of a potentially corrosive liquid that can cause severe eye damage.[3][7][8] |
| Body | Flame-resistant lab coat. A chemical-resistant apron or suit may be necessary for larger quantities. | To protect against splashes and potential fire hazards.[7] |
| Respiratory | Use only in a well-ventilated area, preferably within a chemical fume hood. If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge should be used. | To prevent inhalation of a substance presumed to be toxic.[8][9] |
| Feet | Closed-toe shoes. | To protect feet from spills. |
Safe Handling and Operations: A Step-by-Step Protocol
Adherence to a strict operational protocol is critical for minimizing exposure and ensuring a safe working environment.
1. Preparation and Engineering Controls:
-
Work Area: All handling of 4-Pentafluoroethyloxy-piperidine must be conducted in a well-ventilated laboratory, inside a certified chemical fume hood.[9]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[9]
-
Spill Kit: A spill kit containing appropriate absorbent materials (e.g., sand, diatomaceous earth) should be available in the immediate vicinity.[4] Do not use combustible materials for absorption.
2. Handling the Chemical:
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above before handling the chemical container.
-
Grounding: To prevent static discharge, which could ignite flammable vapors, ensure that the container and receiving equipment are grounded and bonded.[1][2]
-
Dispensing: Use only non-sparking tools for all transfers.[8] Avoid creating aerosols or mists.
-
Incompatible Materials: Keep 4-Pentafluoroethyloxy-piperidine away from strong oxidizing agents and strong acids.[9]
3. Post-Handling Procedures:
-
Decontamination: Thoroughly wash hands and any exposed skin after handling, even if gloves were worn.[9]
-
Storage: Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and ignition sources.[1][2][8]
Disposal Plan: Responsible Stewardship
The disposal of 4-Pentafluoroethyloxy-piperidine and its containers must be treated as hazardous waste.[4]
-
Waste Collection: Collect all waste, including contaminated consumables, in a dedicated, clearly labeled, and sealed container.
-
Environmental Protection: Do not allow the chemical to enter drains or the environment.[3][4][8] Contaminated washing water should be collected and disposed of as hazardous waste.[2][4]
-
Disposal Route: Dispose of the waste through a licensed hazardous waste disposal company, in accordance with all local, regional, and national regulations.
Workflow for Safe Handling of 4-Pentafluoroethyloxy-piperidine
Caption: A visual workflow for the safe handling of 4-Pentafluoroethyloxy-piperidine.
Conclusion: A Culture of Safety
In the fast-paced world of drug discovery, safety cannot be an afterthought. While the complete toxicological picture of 4-Pentafluoroethyloxy-piperidine is yet to be painted, a proactive and cautious approach based on the known hazards of its chemical relatives is the only responsible path forward. By integrating the principles and protocols outlined in this guide into your daily laboratory practices, you are not only protecting yourself and your colleagues but also fostering a culture of safety that is the bedrock of scientific innovation.
References
- Vertex AI Search. (2021, December 24).
- Carl ROTH. (n.d.).
- ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - 4-(4-FLUORO-PHENYL)-PIPERIDINE.
- PENTA. (2024, May 7).
- Sigma-Aldrich. (2025, September 23).
- Santa Cruz Biotechnology. (n.d.). 4-Piperidinopiperidine.
- RSG Safety. (n.d.). Working Safely with PFAS: A Practical Guide to Selecting the Right PPE.
- Unknown. (n.d.). Fluorine.
- NJDHSS. (n.d.). HAZARD SUMMARY.
- Benchchem. (n.d.).
- Chemos GmbH&Co.KG. (n.d.).
- CDH Fine Chemical. (n.d.).
- Wikipedia. (n.d.). PFAS.
- Bernardo Ecenarro - BESA. (n.d.). Recommended PPE to handle chemicals.
Sources
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. chemos.de [chemos.de]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. nj.gov [nj.gov]
- 6. PFAS - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
